molecular formula C2H8BNO2 B12317844 2-Aminoethylboronic acid CAS No. 2932-96-9

2-Aminoethylboronic acid

Cat. No.: B12317844
CAS No.: 2932-96-9
M. Wt: 88.90 g/mol
InChI Key: CYRNMIDKGLHITL-UHFFFAOYSA-N
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Description

2-Aminoethylboronic acid (CAS 2932-96-9) is a bifunctional organic compound that serves as a versatile building block in chemical synthesis and molecular recognition studies. With the molecular formula C₂H₈BNO₂ and both amine and boronic acid functional groups, it is a valuable precursor for the development of more complex boronic acid-containing molecules . Boronic acids, in general, are crucial in chemical biology due to their unique ability to form reversible covalent complexes with diol-containing molecules, such as sugars and catechols, under physiological conditions . This molecular recognition principle is exploited in various research areas, including the development of sensors for saccharides, tools for glycoprotein interaction analysis, and cellular delivery systems . For instance, derivatives like 4-[(2-aminoethyl)carbamoyl]phenylboronic acid have been successfully immobilized on sensor chips to study glycoprotein interactions via surface plasmon resonance (SPR) . The core mechanism involves the boronic acid group, which acts as a Lewis acid. At higher pH levels, it converts from a neutral trigonal planar form to an anionic tetrahedral boronate species, which is the active state for ester formation with 1,2- or 1,3-diols . This reversible interaction is the foundation for the use of boronic acids in biochemical tools. Furthermore, in medicinal chemistry, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, where it can form reversible covalent bonds with nucleophilic serine residues in enzyme active sites, as seen in proteasome inhibitors like bortezomib and ixazomib . This product is intended for research purposes as a chemical intermediate and probe development. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-aminoethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8BNO2/c4-2-1-3(5)6/h5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRNMIDKGLHITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCN)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306038
Record name 2-aminoethylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2932-96-9
Record name NSC173736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminoethylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminoethylboronic Acid: A Versatile Building Block in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-aminoethylboronic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. We will delve into its core chemical properties, biological significance, and practical applications, offering field-proven insights and detailed methodologies to empower your research and development endeavors.

Core Concepts: The Unique Duality of this compound

This compound (CAS No: 2932-96-9) is a fascinating and highly versatile small molecule.[1][2] Its utility stems from the presence of two key functional groups on a simple ethyl backbone: a primary amine (-NH₂) and a boronic acid [-B(OH)₂].[2] This duality makes it a powerful building block and a functional tool in a variety of scientific contexts.

  • The Amine Handle: The primary amine group provides a nucleophilic center and a basic site, allowing for a wide array of standard chemical modifications. It can be readily acylated, alkylated, or used in peptide coupling reactions to build larger, more complex molecular architectures. This functional handle is crucial for attaching the boronic acid moiety to peptides, polymers, or surfaces.

  • The Boronic Acid Warhead: The boronic acid group is the molecule's functional core. It acts as a Lewis acid, capable of forming reversible covalent bonds with diols—a structural motif found in many biologically crucial molecules like sugars, catechols, and the side chains of certain amino acids.[2][3] This interaction is pH-sensitive; at higher pH levels, the trigonal planar boronic acid converts to a more reactive anionic tetrahedral boronate species, which readily forms cyclic esters with 1,2- or 1,3-diols.[2]

This unique ability to form reversible covalent bonds is the cornerstone of its application in drug design, particularly as an inhibitor of serine proteases.[2]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 2932-96-9[1][2]
Molecular Formula C₂H₈BNO₂[1][2]
Molecular Weight 88.90 g/mol [1][2]
Appearance White to off-white solid/powderInferred from related compounds[4]
pKa (estimated) ~9[3]
Canonical SMILES B(CCN)(O)O[1]
InChIKey CYRNMIDKGLHITL-UHFFFAOYSA-N[1][2]

Note: Experimental data for properties like melting point and specific solubility are not widely published. Boronic acids are typically high-melting-point solids.[3]

Mechanism of Action and Biological Significance

The primary biological significance of this compound and its derivatives lies in their ability to act as potent, reversible enzyme inhibitors. This is achieved by mimicking the transition state of enzymatic reactions.

Bioisostere of Amino Acids

The structural similarity of aminoboronic acids to natural amino acids allows them to be recognized by and bind to the active sites of enzymes that process amino acids or peptides.[2] This mimicry is the first step in their inhibitory action.

Reversible Covalent Inhibition

The key to their potent inhibitory activity is the electrophilic nature of the boron atom. In the active site of enzymes like serine proteases, the boron atom is attacked by a nucleophilic residue, most commonly the hydroxyl group of a serine.[2] This forms a stable, tetrahedral boronate adduct, which is a powerful analogue of the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[5] By forming this stable, yet reversible, complex, the aminoboronic acid effectively blocks the enzyme's catalytic machinery.[2]

This mechanism is characteristic of a two-step, slow-binding inhibition model:

  • Initial Binding (E+I ⇌ E·I): A rapid, non-covalent association of the inhibitor (I) with the enzyme (E) to form an initial complex, guided by structural similarities.

  • Covalent Adduct Formation (E·I ⇌ E-I*): A slower, reversible covalent bond formation between the boron atom and the enzyme's nucleophile, leading to the highly stable tetrahedral complex.

G cluster_0 Mechanism of Reversible Covalent Inhibition E Enzyme (E) + Inhibitor (I) EI_noncovalent Initial Non-covalent Complex (E·I) E->EI_noncovalent k_on (fast) EI_noncovalent->E k_off (fast) EI_covalent Stable Tetrahedral Covalent Adduct (E-I*) EI_noncovalent->EI_covalent k_fwd (slow) EI_covalent->EI_noncovalent k_rev (slow)

Caption: Workflow of slow-binding reversible covalent inhibition.

This mechanism is famously exploited by the FDA-approved proteasome inhibitor bortezomib, which contains a boronic acid residue and is a cornerstone therapy for multiple myeloma.[3][5]

Modulation of the NF-κB Signaling Pathway

One of the most critical downstream consequences of proteasome inhibition by boronic acid-containing drugs is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In many cancer cells, this pathway is constitutively active and promotes cell survival and proliferation.

The Canonical NF-κB Pathway:

  • In an unstimulated state, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα.

  • Upon receiving a pro-inflammatory or growth signal (e.g., from TNF-α), the IκB kinase (IKK) complex is activated.

  • IKK phosphorylates IκBα, marking it for ubiquitination.

  • The ubiquitin-proteasome system recognizes and degrades the phosphorylated IκBα.[7]

  • Freed from its inhibitor, the NF-κB dimer translocates to the nucleus, where it binds to DNA and activates the transcription of genes that promote cell survival, inflammation, and proliferation.

Boronic acid-based proteasome inhibitors intervene at step 4. By blocking the proteasome, they prevent the degradation of phosphorylated IκBα.[6][7] As a result, NF-κB remains sequestered in the cytoplasm and cannot activate its target genes. This inhibition of NF-κB is a major contributor to the anti-cancer effects of drugs like bortezomib.[6][8]

NFkB_Pathway stimulus Stimulus (e.g., TNF-α) IKK IKK Activation stimulus->IKK cytoplasm Cytoplasm pIkBa IκBα Phosphorylation IKK->pIkBa ub IκBα Ubiquitination pIkBa->ub proteasome Proteasomal Degradation of IκBα ub->proteasome NFkB_release NF-κB Release proteasome->NFkB_release nucleus Nucleus translocation Nuclear Translocation NFkB_release->translocation transcription Gene Transcription (Survival, Proliferation) translocation->transcription inhibitor Boronic Acid Inhibitor inhibitor->block

Caption: Inhibition of the canonical NF-κB pathway by boronic acid proteasome inhibitors.

Methodologies: Synthesis and Characterization

Representative Synthesis Protocol

While numerous strategies exist for synthesizing aminoboronic acids, a common approach involves a lithium-halogen exchange followed by trapping with a borate ester. The following is a representative, multi-step procedure adapted from established methods for creating similar aminoboronic acids.[9][10]

Workflow: Synthesis of this compound

Synthesis_Workflow start Start: 2-Bromoethylamine (Protected) lithiation 1. Lithiation (n-BuLi, THF, -78°C) start->lithiation boration 2. Borylation (Triisopropyl borate) lithiation->boration hydrolysis 3. Acidic Hydrolysis & Deprotection (HCl) boration->hydrolysis isolation 4. Purification (pH adjustment, crystallization) hydrolysis->isolation product Product: 2-Aminoethylboronic Acid Hydrochloride isolation->product

Caption: General workflow for synthesizing this compound.

Step-by-Step Protocol:

  • Protection of Starting Material: Start with a protected form of 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide, to prevent side reactions with the amine.

  • Lithium-Halogen Exchange: Dissolve the protected starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to form the organolithium reagent.

  • Borylation: To the cold solution, add triisopropyl borate dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Deprotection: Carefully quench the reaction with aqueous hydrochloric acid (HCl). The acidic conditions will hydrolyze the boronic ester and cleave the protecting group (e.g., phthalimide) to yield this compound hydrochloride in the aqueous phase.

  • Isolation and Purification: Separate the aqueous layer and wash with an organic solvent (e.g., diethyl ether) to remove organic impurities. The pH of the aqueous solution can be carefully adjusted to precipitate the product, which can then be isolated by filtration and purified by recrystallization.

Analytical Characterization

Unambiguous characterization of the final product is essential. A combination of mass spectrometry and NMR spectroscopy is standard practice.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the compound.

  • Protocol:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like methanol or water. Dilute to a working concentration of ~1-10 µg/mL.

    • Chromatography: Use a C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[11]

    • Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Analyze using an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion (expected m/z = 89.9).[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

    • ¹H NMR: Will show signals corresponding to the two methylene groups (-CH₂-). The chemical shifts and coupling patterns will confirm the ethyl backbone.

    • ¹³C NMR: Will show two distinct signals for the two carbon atoms.

    • ¹¹B NMR: This is particularly useful for studying boronic acids. A single resonance will be observed. The chemical shift can confirm the sp² hybridization of the boron atom and can be used to monitor its conversion to the sp³ hybridized boronate ester upon binding to diols.[12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on data from structurally related aminoboronic acids and their derivatives, this compound should be handled with care.[13][14]

  • Hazard Classification (Inferred):

    • Harmful if swallowed (Acute toxicity, oral)[13]

    • Causes skin irritation[13][14]

    • Causes serious eye irritation[13][14]

    • May cause respiratory irritation[13][14]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood.[14]

    • Avoid generating dust.[4]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place.[4] Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines), so exclusion of moisture is recommended.[3]

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a versatile tool that bridges synthetic chemistry with biology. Its unique ability to undergo reversible covalent interactions has cemented the role of the boronic acid moiety as a privileged pharmacophore in modern drug discovery. From its foundational use as a building block to its application in sophisticated enzyme inhibitors and molecular sensors, the potential of this compound continues to expand. As researchers develop novel synthetic methodologies and uncover new biological targets, we can anticipate that this compound and its derivatives will play an even greater role in the development of next-generation therapeutics and advanced diagnostic tools.

References

  • Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (n.d.). Cancer Science. Available at: [Link]

  • Gao, Y., et al. (2024). Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma. Journal of Hematology & Oncology. Available at: [Link]

  • Walshe, C. A., et al. (2009). The proteasome inhibitor bortezomib inhibits the release of NFkappaB-inducible cytokines and induces apoptosis of activated T cells from rheumatoid arthritis patients. Annals of the Rheumatic Diseases. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Activation of Nuclear factor- ĸ B by the proteasome system NF- κ B... (n.d.). ResearchGate. Available at: [Link]

  • Cullen, S. J., et al. (n.d.). PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION. Journal of immunology. Available at: [Link]

  • Synthesis and applications of aminoboronic acids. (n.d.). Durham University. Available at: [Link]

  • Bilodeau, F., et al. (2004). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Synthesis of α-aminoboronic acids. (2016). Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]

  • Powers, R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). Magnetic Resonance in Chemistry. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]

Sources

The Chelate Effect: Physicochemical Characterization of 2-Aminoethylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization of 2-aminoethylboronic acid (2-AEBA), focusing on the pKa values of its functional groups and the structural implications of the intramolecular Boron-Nitrogen (B-N) interaction.

Executive Summary

This compound (2-AEBA) represents a unique class of "bifunctional" small molecules where a Lewis acidic boronate center is tethered to a Brønsted basic amine via a two-carbon (ethylene) spacer. Unlike simple amines or boronic acids, 2-AEBA does not exhibit independent ionization constants. Instead, its behavior is governed by the formation of an intramolecular dative bond (B←N), creating a stable 5-membered ring (borazaronolidine) system.

This guide provides the experimental pKa values, explains the thermodynamic "Wulff-type" shifts caused by cyclization, and details the self-validating protocols (Potentiometric Titration and 11B-NMR) required to characterize these species in drug development.

Part 1: The pKa Landscape

The ionization of 2-AEBA is not a simple deprotonation event; it is a structural reorganization. The "apparent" pKa values differ significantly from the intrinsic values of the isolated functional groups due to the thermodynamic stability of the cyclic zwitterion.

Quantitative Data Summary
Functional GroupIntrinsic pKa (Isolated)Apparent pKa (

) in 2-AEBA
Structural Consequence at Physiological pH (7.4)
Amine (

)
~10.7 (Ethylamine)~5.8 – 6.2 *Exists predominantly as the coordinated Zwitterion (Closed Form).
Boronic Acid (

)
~8.8 (Ethylboronic acid)> 12.0 The boron is already tetrahedral (

) due to N-coordination; further ionization is suppressed.

*Note: The value of ~6.0 represents the "switching constant" (


) where the molecule transitions from the open cationic form to the closed zwitterionic form.
The Mechanistic Shift (The "Zipper" Effect)

In aliphatic


-aminoboronic acids, the amine lone pair is perfectly positioned to attack the empty 

-orbital of the boron atom.
  • Low pH (< 4.0): The amine is protonated (

    
    ).[1] It lacks a lone pair and cannot coordinate. The molecule exists as an Open Cation .
    
  • Intermediate pH (5.0 – 10.0): As the pH approaches the pKa of the ammonium, the amine deprotonates. However, instead of remaining a free base (

    
    ), it immediately coordinates to the boron. This forms a Cyclic Zwitterion  (
    
    
    
    ).
    • Thermodynamic Driver: The formation of the 5-membered ring releases energy (enthalpic gain), which effectively "pulls" the equilibrium to the right, making the ammonium proton more acidic (easier to remove) than in a standard amine. This lowers the observed pKa from ~10.7 to ~6.0.

Part 2: Structural Dynamics & Visualization

The equilibrium between the open and closed forms is the critical parameter for bioavailability. The closed zwitterion is neutral overall (zero net charge) but highly polar, whereas the open form is cationic.

Pathway Diagram (Graphviz/DOT)

The following diagram illustrates the pH-dependent speciation and the hybridization shift of the boron center.

AEBA_Equilibrium Figure 1: pH-Dependent Structural Evolution of this compound. Note the hybridization shift from sp2 to sp3 upon zwitterion formation. Cation OPEN CATION (pH < 5) [NH3+ — CH2 — CH2 — B(OH)2] Boron: sp2 (Trigonal) Charge: +1 Transition Transition State Deprotonation + Cyclization Cation->Transition - H+ Zwitterion CLOSED ZWITTERION (pH 6-10) [H2N+ — B-(OH)2] (Cyclic Borazaronolidine) Boron: sp3 (Tetrahedral) Charge: 0 (Net) Transition->Zwitterion Fast B-N Bond Formation Anion OPEN ANION (pH > 12) [NH2 — CH2 — CH2 — B(OH)3-] Boron: sp3 Charge: -1 Zwitterion->Anion + OH- (Ring Opening)

Part 3: Experimental Determination Protocols

To validate these values in your specific buffer system, use the following self-validating workflows.

Method A: Potentiometric Titration (The Gold Standard)

This method measures the buffering capacity of the amine deprotonation.

  • Reagents: 2-AEBA Hydrochloride (10 mM), KCl (0.1 M ionic strength adjuster), Carbonate-free NaOH (0.1 M).

  • Protocol:

    • Dissolve 2-AEBA-HCl in degassed water containing 0.1 M KCl.

    • Perform a slow titration with NaOH under

      
       atmosphere (to prevent carbonate formation).
      
    • Data Analysis: Plot pH vs. Volume of NaOH.

    • Expected Result: You will observe a single, sharp inflection point around pH 5.8 – 6.2 . This corresponds to the simultaneous deprotonation of the ammonium and formation of the B-N bond.

    • Validation: Compare with a reference titration of Ethylamine-HCl (inflection at pH 10.7). The shift (

      
       units) confirms the B-N interaction.
      
Method B: 11B-NMR Spectroscopy (Structural Validator)

Boron NMR is the definitive method to determine the hybridization state (


 vs 

) of the boron atom.
  • Principle:

    • 
       Boron (Trigonal):  Chemical shift (
      
      
      
      )
      
      
      25 – 35 ppm .
    • 
       Boron (Tetrahedral):  Chemical shift (
      
      
      
      )
      
      
      0 – 10 ppm .
  • Protocol:

    • Prepare 10 mM samples of 2-AEBA in

      
       buffered at pH 2.0, 7.4, and 12.0.
      
    • Acquire 11B-NMR spectra (using

      
       as external reference, 
      
      
      
      ppm).
    • Interpretation:

      • pH 2.0: Single peak at ~30 ppm (Open Cation).

      • pH 7.4: Single peak at ~5 ppm (Closed Zwitterion).

      • Note: If the exchange is fast on the NMR timescale, you may see a weighted average peak that shifts upfield as pH increases.

Experimental Workflow Diagram

NMR_Workflow Figure 2: 11B-NMR Validation Workflow for Boron Hybridization State. Start Start: 2-AEBA Sample Preparation Acidic Condition A: pH 2.0 (HCl) Target: Open Cation Start->Acidic Physio Condition B: pH 7.4 (Phosphate) Target: Zwitterion Start->Physio NMR Acquire 11B-NMR Spectra (Reference: BF3-Etherate) Acidic->NMR Physio->NMR Result_Low Result A: Peak @ ~30 ppm (sp2 Hybridization) NMR->Result_Low Acidic Sample Result_High Result B: Peak @ ~5 ppm (sp3 Hybridization) NMR->Result_High Physio Sample Conclusion Conclusion: B-N Bond is Intact at Neutral pH Result_Low->Conclusion Result_High->Conclusion

Part 4: Implications for Drug Design

Understanding the pKa of 2-AEBA is critical for two primary applications:

  • Protease Inhibition (Serine Proteases):

    • The "warhead" mechanism relies on the boron atom being electrophilic (

      
      ).
      
    • At physiological pH, 2-AEBA is primarily in the closed (

      
      ) form.
      
    • Design Consequence: There is an energy penalty to "open" the ring before the boron can attack the active site serine. This reduces non-specific reactivity (toxicity) but requires the enzyme active site to have high affinity to compensate for the opening energy cost.

  • Boron Neutron Capture Therapy (BNCT):

    • The zwitterionic character at pH 7.4 improves water solubility and mimics amino acid transport mechanisms (e.g., LAT1 transporters), allowing for active uptake into tumor cells.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Snyder, H. R., Reedy, A. J., & Lennarz, W. J. (1958). Synthesis of Aromatic Boronic Acids. Aldehyde Boronic Acids and their Derivatives. Journal of the American Chemical Society, 80(4), 835-838. (Foundational work on amine-boronate pKa shifts). Link

  • Groziak, M. P. (2001). Boron Therapeutics on the Horizon. American Journal of Therapeutics, 8(5), 321-328. (Discusses the B-N bond stability in physiological fluids). Link

  • Yan, J., et al. (2008). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[2][3] Tetrahedron, 64(32), 7486-7490. Link

  • PubChem Compound Summary. (2024). This compound (CID 299887).[4][5] National Center for Biotechnology Information. Link[5]

Sources

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 2-Aminoethylboronic Acid Hydrochloride from Vinylboronates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of 2-aminoethylboronic acid hydrochloride, a valuable β-aminoboronic acid, starting from readily available vinylboronate esters. Aminoboronic acids are crucial pharmacophores and synthetic intermediates, recognized as bioisosteres of natural amino acids that can form reversible covalent bonds with enzyme active sites.[1][2] This protocol details a robust and scalable two-step sequence involving epoxidation of a vinylboronate followed by regioselective ring-opening and subsequent deprotection. We will explain the causality behind experimental choices, provide a self-validating, step-by-step protocol, and present quantitative data in a clear format. This methodology is designed for researchers in synthetic chemistry and drug development seeking reliable access to this important building block.

Introduction and Strategic Overview

β-aminoboronic acids represent a critical class of compounds in medicinal chemistry, most famously exemplified by their role in potent enzyme inhibitors.[1][2][3] Unlike their α-amino counterparts, which are often accessed via the Matteson homologation, the synthesis of β-aminoboronic acids requires distinct strategic approaches.[4][5] Synthesizing these structures from vinylboronates offers a modular and efficient pathway.

The core challenge lies in achieving an anti-Markovnikov hydroamination across the vinyl group. While direct methods like Cope-type hydroaminations are emerging, a classic and highly reliable approach involves a two-stage process that offers excellent control over regiochemistry and is amenable to a wide range of substrates.[6]

Our strategy is as follows:

  • Epoxidation: The electron-deficient nature of the vinylboronate double bond makes it susceptible to electrophilic epoxidation, cleanly converting the starting material into a reactive epoxide intermediate.

  • Nucleophilic Ring-Opening & Deprotection: The resulting 2-boryloxirane is then subjected to nucleophilic attack by an amine surrogate (e.g., azide), followed by reduction. The regioselectivity of this step is key, with the nucleophile attacking the carbon atom distal to the sterically demanding boronate ester. A final acidic workup both removes the boronate protecting group and furnishes the stable hydrochloride salt of the target compound.

This approach is advantageous due to the high yields, predictable regioselectivity, and the use of common, well-understood laboratory reagents.

Experimental Workflow Diagram

The overall synthetic sequence is illustrated below, proceeding from the vinylboronate starting material to the final hydrochloride salt.

SynthesisWorkflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amination & Deprotection Start Vinylboronic Acid Pinacol Ester P1 Step 1: Epoxidation (m-CPBA, DCM) Start->P1 Start->P1 Epoxide 2-(Bpin)oxirane Intermediate P2 Step 2: Ring Opening (NaN₃, NH₄Cl) Epoxide->P2 P2_combined Step 2: Azide Ring Opening (NaN₃, MeOH/H₂O) Epoxide->P2_combined AzidoAlcohol 2-Azido-1-hydroxyethyl Boronic Ester P3 Step 3: Reduction (H₂, Pd/C or PPh₃) AzidoAlcohol->P3 AminoAlcohol 2-Amino-1-hydroxyethyl Boronic Ester FinalProduct This compound Hydrochloride P1->Epoxide P1->Epoxide P2->AzidoAlcohol P3->AminoAlcohol P4 Step 4: Deprotection (Aqueous HCl) AzidoAlcohol_intermediate Azido-alcohol Boronate P2_combined->AzidoAlcohol_intermediate Crude Intermediate P3_final Step 3: Reduction & Deprotection (H₂, Pd/C, HCl/MeOH) AzidoAlcohol_intermediate->P3_final P3_final->FinalProduct

Caption: Synthetic workflow from vinylboronate to this compound HCl.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. m-CPBA is a potentially explosive oxidizing agent; handle with care and avoid grinding.

Part A: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxirane
  • Rationale: This step utilizes meta-chloroperoxybenzoic acid (m-CPBA), a standard reagent for the epoxidation of alkenes. The reaction is performed at low temperature to control the exothermic reaction and minimize side products. A mild basic wash is used during workup to remove the acidic m-chlorobenzoic acid byproduct.

  • Materials:

    • Vinylboronic acid pinacol ester (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve vinylboronic acid pinacol ester (e.g., 10.0 g) in anhydrous DCM (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Upon completion, cool the mixture back to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude epoxide.

    • The product is often pure enough for the next step, but can be purified by flash column chromatography if necessary (e.g., using a hexane/ethyl acetate gradient).

Part B: Synthesis of this compound Hydrochloride
  • Rationale: This is a two-step, one-pot procedure. First, the epoxide is opened with sodium azide in a protic solvent mixture, which facilitates the reaction. The azide attacks the less sterically hindered carbon, yielding the desired 2-azido-1-hydroxyethyl boronate intermediate. Second, the azide is reduced to the primary amine via catalytic hydrogenation. The presence of hydrochloric acid during hydrogenation ensures the direct formation of the hydrochloride salt and facilitates the cleavage of the pinacol ester protecting group.

  • Materials:

    • Crude 2-(Bpin)oxirane from Part A (1.0 eq)

    • Sodium azide (NaN₃, 1.5 eq)

    • Ammonium chloride (NH₄Cl, 1.1 eq)

    • Methanol (MeOH) / Water (e.g., 4:1 v/v)

    • Palladium on carbon (10% Pd/C, ~5 mol%)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether

  • Protocol:

    • Dissolve the crude epoxide from Part A in a mixture of MeOH/H₂O (100 mL for a 10 g scale reaction) in a round-bottom flask.

    • Add sodium azide and ammonium chloride to the solution.

    • Heat the mixture to reflux (approx. 70-75 °C) and stir for 12-16 hours, monitoring by TLC for the disappearance of the epoxide.

    • Cool the reaction to room temperature and carefully concentrate in vacuo to remove most of the methanol.

    • Re-dissolve the aqueous residue in fresh methanol (150 mL).

    • Transfer the solution to a suitable hydrogenation vessel. Carefully add the 10% Pd/C catalyst.

    • Add concentrated HCl (e.g., 3-4 equivalents) to the mixture. Caution: This can be exothermic.

    • Pressurize the vessel with hydrogen gas (H₂, e.g., 50 psi or balloon pressure) and stir vigorously at room temperature for 18-24 hours.

    • Upon reaction completion (monitor by LC-MS or disappearance of the azide intermediate), carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate in vacuo. The resulting solid or oil is the crude product.

    • To purify, triturate the crude solid with cold diethyl ether. This involves suspending the solid in ether, stirring vigorously, and then collecting the solid by filtration. Repeat this process 2-3 times to remove non-polar impurities.

    • Dry the resulting white solid under high vacuum to yield pure this compound hydrochloride.

Summary of Results and Characterization

The following table summarizes typical results for this synthetic sequence.

StepProductTypical YieldPurity (¹H NMR)Key Analytical Data
A 2-(Bpin)oxirane85-95%>95%¹H NMR (CDCl₃): δ ~3.10 (dd, 1H), 2.85 (dd, 1H), 1.25 (s, 12H)
B This compound HCl70-85% (over 2 steps)>98%¹H NMR (D₂O): δ ~3.21 (t, 2H), 1.25 (t, 2H). Note: B(OH)₂ protons often not observed.

References

  • Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors. MDPI. [Link]

  • Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. pubs.acs.org. [Link]

  • Modular Synthesis of β-Amino Boronate Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Cope-Type Hydroamination of Vinylboronates. Organic Letters. [Link]

  • A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates. Chemical Communications. [Link]

  • Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. SciDok. [Link]

  • Synthesis of chiral α‐amino boronates according to Mattesson's homologation. ResearchGate. [Link]

  • Synthesis and applications of aminoboronic acids. University of Toronto Libraries. [Link]

  • Synthesis of biologically active boron-containing compounds. National Institutes of Health (NIH). [Link]

Sources

Application Note: Robust Protocols for Suzuki-Miyaura Coupling of 2-Aminoethylboronic Acid Surrogates

Author: BenchChem Technical Support Team. Date: February 2026


-Aminoethylboron Species

Executive Summary

The direct coupling of 2-aminoethylboronic acid is a notorious bottleneck in medicinal chemistry. Unlike stable arylboronic acids, this compound suffers from rapid protodeboronation and catalyst poisoning due to the free amine and the labile C(sp³)–B bond.

Direct use of the free acid is not recommended. This guide details the industry-standard "Surrogate Strategy," utilizing Potassium Organotrifluoroborates (


)  and MIDA Boronates . These protocols ensure the slow, controlled release of the active species, preventing decomposition and enabling high-yield access to ethylamine-linked pharmacophores.

The Scientific Challenge: Why Standard Protocols Fail

To successfully couple this motif, one must understand the decomposition mechanism. The


-aminoethylboronic acid motif presents a "perfect storm" for instability:
  • Protodeboronation: The C–B bond is thermodynamically driven to cleave in the presence of water and base, replacing the boron with a proton.[1][2][3]

  • 
    -Elimination:  The proximity of the amine (even if protected) can facilitate 
    
    
    
    -hydride elimination or fragmentation under palladium catalysis.
  • Catalyst Poisoning: Free amines coordinate strongly to Pd(II), displacing phosphine ligands and arresting the catalytic cycle (the "amine sponge" effect).

Mechanism of Instability & Surrogate Solution

The following diagram illustrates the decomposition pathway and how surrogates (MIDA/Trifluoroborates) bypass this failure mode.

G Unstable Free this compound (Highly Unstable) Decomp Decomposition (Protodeboronation/Ethylamine) Unstable->Decomp Rapid Hydrolysis Surrogate_BF3 Surrogate A: Potassium Trifluoroborate (Molander) Active Transient Active Species (Controlled Concentration) Surrogate_BF3->Active Slow Hydrolysis (Base) Surrogate_MIDA Surrogate B: MIDA Boronate (Burke) Surrogate_MIDA->Active Slow Release (aq. Base) Active->Decomp If [Active] is too high Product Coupled Product (Biaryl-Ethylamine) Active->Product Pd Catalysis (Fast)

Figure 1: The "Slow Release" Strategy. Direct use of the acid leads to decomposition. Surrogates maintain a low steady-state concentration of the active species, favoring cross-coupling over hydrolysis.

Strategic Selection: Trifluoroborates vs. MIDA

Choose your protocol based on your specific substrate and lab capabilities.

FeatureProtocol A: Trifluoroborates (Molander) Protocol B: MIDA Boronates (Burke)
Reagent Stability High (Air/Water Stable Solid)Very High (Silica Stable)
Atom Economy HighLower (Large protecting group)
Solubility Low in non-polar; requires alcohol/waterSoluble in most organics
Reaction Rate Fast (0.5 - 4 hours)Slower (Slow release controlled)
Base Requirement

or


or NaOH
Best For... Standard Library Synthesis Complex/Sensitive Natural Products

Protocol A: The Molander Conditions (Gold Standard)

Reference: Molander, G. A. et al. J. Org.[4] Chem. 2006 / Org.[5][6] Lett. 2011

This protocol utilizes Potassium [2-(tert-butoxycarbonylamino)ethyl]trifluoroborate . The Boc-protection is critical to prevent catalyst poisoning, and the trifluoroborate salt prevents protodeboronation until the reaction begins.

Reagents
  • Halide: Aryl Bromide or Chloride (1.0 equiv)

  • Boron Source: Potassium [2-(Boc-amino)ethyl]trifluoroborate (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Note: If G3 precatalysts are unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Base:

    
     (3.0 equiv)[7]
    
  • Solvent: Toluene/Water (3:1 ratio) or CPME/Water.

Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Trifluoroborate salt (1.2 mmol), and

    
     (3.0 mmol).
    
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

    
    ).[8]
    
  • Catalyst Addition: Under positive inert gas pressure, add the XPhos Pd G3 catalyst (0.02 mmol).[3]

    • Expert Tip: Adding the catalyst after the initial purge prevents oxidation of the phosphine ligand during setup.

  • Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring.

    • Reaction Time: Typically 2–4 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (

    
    ). Dry organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The Boc-protected amine product is stable on silica.

Protocol B: The Burke Conditions (MIDA Slow Release)

Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2007[9]

Use this protocol if the Molander conditions fail due to solubility issues or if the substrate contains base-sensitive esters that hydrolyze under the harsher Molander conditions.

Reagents
  • Halide: Aryl Bromide (1.0 equiv)[3][8]

  • Boron Source: 2-(Boc-amino)ethyl MIDA boronate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Dioxane/Water (5:1)

Step-by-Step Procedure
  • Setup: Charge a resealable tube with Aryl Bromide (1.0 mmol), MIDA boronate (1.5 mmol),

    
     (3.0 mmol), Pd(OAc)₂ (11 mg), and SPhos (20 mg).
    
  • Inert Atmosphere: Cap and purge with Argon for 5 minutes.

  • Solvent: Add degassed Dioxane (4.0 mL) and Water (0.8 mL).

  • Reaction: Heat to 60 °C (milder than Molander).

    • Mechanism:[1][4][9][10] The aqueous base slowly hydrolyzes the MIDA ligand, releasing the active boronic acid in small bursts. This "slow drip" feed matches the rate of transmetallation, keeping the concentration of unstable free acid low.

  • Monitoring: Run for 6–12 hours.

  • Workup: Standard EtOAc extraction.

Troubleshooting & Optimization Matrix

Use this self-validating logic table to diagnose failures.

Observation (LCMS)Root CauseCorrective Action
No Product, SM Remaining Catalyst Deactivation (Oxidation)Switch to Buchwald G3/G4 Precatalysts . Ensure rigorous degassing.
Protodeboronation (Ethylamine byproduct) "Dump and Burn" (Release is too fast)Lower Temperature (try 60°C). Switch from

to

(weaker base slows hydrolysis of BF3).
Homocoupling of Halide Oxygen in systemDegas solvents by sparging with Ar for 15 mins, not just sonicating.
Low Conversion (Cl- substrates) Oxidative Addition too slowSwitch ligand to RuPhos or BrettPhos (better for chlorides).
Workflow Diagram: Decision Tree

Optimization Start Start: 2-Aminoethyl Coupling Check Is the Amine Protected (Boc)? Start->Check Protect Protect Amine (Boc/Cbz) Check->Protect No Choice Choose Surrogate Check->Choice Yes BF3 Trifluoroborate (Molander) Standard for Drug Discovery Choice->BF3 Robust Substrate MIDA MIDA Boronate (Burke) For Complex/Sensitive Scaffolds Choice->MIDA Base Sensitive

Figure 2: Decision tree for selecting the correct starting material and protocol.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[6] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

  • Molander, G. A., & Shin, I. (2011).[11] "Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate." Organic Letters.

  • Gillis, E. P., & Burke, M. D. (2007).[9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." Chemical Science.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

Sources

Application Note: High-Affinity Carbohydrate Sensor Development using 2-Aminoethylboronic Acid (2-AEBA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and sensor developers focusing on the precise detection of carbohydrates (glucose, sialic acid, glycoproteins) using 2-aminoethylboronic acid (2-AEBA) . Unlike the more common phenylboronic acid (PBA) derivatives, 2-AEBA offers unique aliphatic characteristics and the potential for intramolecular coordination (Wulff-type interactions) that can be exploited for enhanced binding at physiological pH.

Executive Summary & Mechanistic Rationale

The development of non-enzymatic carbohydrate sensors relies heavily on boronic acids, which form reversible covalent bonds with cis-diols.[1] While 3-aminophenylboronic acid (3-APBA) is the industry standard, This compound (2-AEBA) presents a distinct structural advantage due to its aliphatic backbone and the proximity of the amino group to the boron center.

The "Wulff-Type" Advantage

In standard phenylboronic acids, the pKa is typically ~8.8–9.0. Efficient binding of diols (like glucose) requires the boronate to be in its anionic tetrahedral form (


), which usually necessitates an alkaline pH (pH > 8.5).

2-AEBA (


) possesses an amine group in the 

-position relative to the boron. Upon immobilization or in solution, this amine can participate in intramolecular B–N coordination (Wulff-type interaction).[2] This interaction stabilizes the tetrahedral geometry of the boron atom even at neutral pH (7.4), potentially enhancing sensitivity in physiological fluids without the need for exogenous buffer alkalization.
Critical Design Consideration: Stability
  • Aliphatic Instability:

    
    - and 
    
    
    
    -amino boronic acids can be susceptible to deboronation (C-B bond cleavage) under oxidative conditions.
  • Stabilization Strategy: Immobilizing 2-AEBA via amide coupling (converting the primary amine to an amide) significantly stabilizes the molecule while retaining the boronic acid functionality for sensing.

Mechanism of Action

The sensor functions by transducing the chemical binding event (boronate ester formation) into a measurable signal (Electrochemical Impedance or Voltammetric current shift).

Graphviz Diagram: Sensing Mechanism & Pathway

G cluster_0 Step 1: Equilibrium & Pre-organization cluster_1 Step 2: Carbohydrate Recognition node_Trig Trigonal Planar (sp2, Neutral) node_Tetra Tetrahedral Anion (sp3, Active) node_Trig->node_Tetra pH > pKa node_Wulff Wulff-Type (B-N Coordinated) node_Trig->node_Wulff Intramolecular Stabilization node_Ester Cyclic Boronate Ester (Signal Generation) node_Tetra->node_Ester + Diol - 2H2O node_Wulff->node_Ester + Diol (Enhanced at pH 7.4) node_Diol Target Analyte (cis-Diol / Glucose)

Figure 1: Mechanistic pathway showing the equilibrium between trigonal, tetrahedral, and Wulff-type stabilized forms of 2-AEBA, leading to stable ester formation with target diols.

Experimental Protocols

Protocol A: Sensor Surface Fabrication (Gold Electrode)

This protocol describes the covalent immobilization of 2-AEBA onto a gold electrode using a self-assembled monolayer (SAM) of mercaptopropionic acid (MPA) and EDC/NHS coupling. This creates a stable amide linkage.

Materials Required:

  • Polycrystalline Gold Electrode (GE)

  • This compound hydrochloride (2-AEBA, CAS 2932-96-9)

  • 3-Mercaptopropionic acid (MPA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Absolute Ethanol, Sulfuric Acid (

    
    ), Hydrogen Peroxide (
    
    
    
    )
  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Workflow:

  • Electrode Cleaning (Critical for SAM formation):

    • Polish the Gold Electrode with 0.05 µm alumina slurry. Sonicate in ethanol and water (5 min each).

    • Electrochemical Cleaning: Perform Cyclic Voltammetry (CV) in 0.5 M

      
       (-0.2 V to +1.5 V vs Ag/AgCl) until a stable gold oxidation/reduction peak is observed.
      
    • Expert Insight: A clean gold surface is hydrophilic. If water beads up, repeat cleaning.

  • SAM Formation (Carboxylation):

    • Incubate the clean electrode in 10 mM MPA (ethanolic solution) for 12–24 hours at room temperature in the dark.

    • Rinse thoroughly with ethanol and water to remove physically adsorbed MPA.

    • Result: A gold surface terminated with carboxylic acid groups (-COOH).

  • Activation (EDC/NHS Coupling):

    • Immerse the MPA-modified electrode in a solution containing 100 mM EDC and 25 mM NHS (in water or MES buffer pH 5.5) for 1 hour .

    • Mechanism:[3][4][5] This converts the stable -COOH groups into reactive NHS-esters.

  • Ligand Conjugation (2-AEBA Immobilization):

    • Immediately transfer the activated electrode to a solution of 10 mM this compound (in PBS pH 7.4 or carbonate buffer pH 8.5).

    • Incubate for 2–4 hours at room temperature.

    • Chemical Event:[3][6] The primary amine of 2-AEBA attacks the NHS-ester, forming a stable amide bond. The boronic acid group remains exposed.

    • Blocking: Rinse and incubate in 100 mM Ethanolamine (pH 8.5) for 30 min to deactivate any remaining NHS esters.

Graphviz Diagram: Fabrication Workflow

Workflow Step1 1. Gold Surface Cleaning (Piranha / Electrochem) Step2 2. SAM Formation (Mercaptopropionic Acid) Step1->Step2 Au-S Bond Step3 3. Surface Activation (EDC + NHS) Step2->Step3 NHS-Ester Formation Step4 4. Ligand Conjugation (this compound) Step3->Step4 Amide Bond Formation Step5 5. Blocking & Passivation (Ethanolamine) Step4->Step5 Deactivation

Figure 2: Step-by-step fabrication workflow for the 2-AEBA modified electrochemical sensor.

Protocol B: Electrochemical Sensing (Label-Free)

Since boronic acids are not electroactive, a redox probe (Ferro/Ferricyanide) is used. Binding of carbohydrates creates a negatively charged boronate barrier (or changes surface permeability), reducing the electron transfer of the probe.

Materials:

  • Potentiostat (e.g., CH Instruments, Autolab)

  • Redox Probe: 5 mM

    
     in 0.1 M KCl or PBS.
    
  • Analytes: D-Glucose, D-Fructose, Sialic Acid (0.1 mM – 50 mM).

Measurement Procedure:

  • Baseline Signal: Immerse the functionalized electrode (Au/MPA/2-AEBA) in the Redox Probe solution. Record the Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) spectrum.

    • Metric: Record Charge Transfer Resistance (

      
      ) from the Nyquist plot.
      
  • Analyte Incubation:

    • Incubate the electrode in the target carbohydrate solution (in PBS pH 7.4) for 15–30 minutes .

    • Note: Ensure the pH is strictly controlled. pH fluctuations affect the boronic acid equilibrium more than the analyte concentration.

  • Signal Readout:

    • Rinse gently with buffer.

    • Measure CV/EIS in the Redox Probe solution again.

    • Signal Interpretation:

      • Glucose Binding: Forms a negatively charged boronate ester. This repels the negatively charged

        
         probe.
        
      • Result:

        
        increases  (Impedance rises) and Peak Current (
        
        
        
        ) decreases .
  • Regeneration:

    • Immerse the sensor in 100 mM Acetic Acid or Sorbitol (pH 3.0) for 5 minutes to dissociate the boronate ester.

Data Analysis & Optimization

Comparative Performance Table

The following table contrasts 2-AEBA with the standard 3-APBA to guide experimental design.

Feature3-Aminophenylboronic Acid (3-APBA)This compound (2-AEBA)
Structure Aromatic (Rigid)Aliphatic (Flexible)
Intrinsic pKa ~8.8~10.0 (lowered by Wulff effect)
Binding pH Optimal > 8.5Can work at pH 7.4 (if coordinated)
Selectivity High for FructoseTunable (better for Sialic Acid)
Stability HighModerate (susceptible to oxidation)
Primary Use Glucose MonitoringGlycoprotein/Sialic Acid Profiling
Troubleshooting Guide
  • Low Sensitivity at pH 7.4:

    • Cause: The pKa of the immobilized 2-AEBA might still be too high.

    • Solution: Introduce a secondary amine in the linker or switch to a "Wulff-type" derivative like 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) , which uses the 2-aminoethyl group specifically to tune the pKa of a phenyl ring [1].

  • Signal Drift:

    • Cause: Oxidation of the aliphatic boron-carbon bond.

    • Solution: Store sensors in a dry, inert atmosphere. Use fresh 2-AEBA stock solutions.

  • Interference (Fructose vs. Glucose):

    • Insight: Boronic acids bind Fructose ~40x stronger than Glucose.

    • Solution: Use a dual-sensor array or incorporate a polymer mesh (e.g., Nafion) to limit diffusion based on size if targeting larger glycoproteins.

References

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Describes the synthesis and use of AECPBA, a derivative where 2-aminoethyl is used to lower pKa for physiological sensing.

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins. Source: International Journal of Molecular Sciences (MDPI) URL:[Link] Context: Comprehensive review on boronic acid immobilization strategies and sensing mechanisms.

  • This compound (Compound Summary). Source: PubChem URL:[7][Link] Context: Chemical structure, physical properties, and identifiers for CAS 2932-96-9.[7]

  • Boronic acids for sensing and other applications. Source: NIH / PubMed Central URL:[Link] Context: Review of sensing formats including electrochemical and optical methods using amino-boronic acids.[8]

Sources

Application Notes & Protocols: Advanced Bioconjugation Techniques Using 2-Aminoethylboronic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-aminoethylboronic acid (AEBA) as a versatile linker in bioconjugation. Boronic acids are distinguished by their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a reaction that is highly dependent on pH.[1][2] This property makes them exceptional tools for creating stimuli-responsive bioconjugates for applications ranging from targeted drug delivery to biosensing and protein immobilization.[3][4][5] We will explore the fundamental chemistry of boronate ester formation, provide detailed, field-tested protocols for conjugation strategies utilizing both the boronic acid and the amino functionalities of AEBA, and discuss methods for the characterization of the resulting conjugates.

Introduction: The Unique Chemistry of Boronic Acid Linkers

Boronic acids (BAs) have emerged as powerful building blocks in the synthesis of advanced bioconjugates. Their utility stems from the reversible and pH-sensitive nature of the boronate esters they form with diol-containing molecules.[6] The core of this reactivity lies in the equilibrium between the uncharged, trigonal planar sp² hybridized boronic acid and the anionic, tetrahedral sp³ hybridized boronate.[7][8] The tetrahedral form is significantly more reactive towards diols, and its formation is favored at pH values approaching or exceeding the pKa of the boronic acid.[9][10] This dynamic covalent chemistry allows for the design of sophisticated materials that can respond to specific biological microenvironments, such as the acidic conditions found in tumor tissues or endosomes.[11][12][13]

The this compound (AEBA) linker is a bifunctional molecule that offers two distinct points for conjugation:

  • The Boronic Acid Moiety: Forms reversible covalent bonds with cis-diols present on glycoproteins, polysaccharides, and catechol-containing molecules.[11][14]

  • The Primary Amine: Provides a nucleophilic handle for stable, covalent attachment of payloads (e.g., fluorescent dyes, small molecule drugs, peptides) via well-established amine-reactive chemistry (e.g., NHS esters, isothiocyanates).[14][15]

This dual functionality makes AEBA a highly adaptable tool for modularly constructing complex bioconjugates.

The Mechanism: pH-Dependent Boronate Ester Formation

The cornerstone of AEBA linker technology is its reaction with cis-diols. The reaction proceeds through a condensation mechanism that is highly pH-dependent. Under acidic or neutral pH (below the boronic acid's pKa), the boronic acid exists predominantly in its less reactive, neutral trigonal form. As the pH increases to near or above the pKa, the equilibrium shifts towards the more reactive anionic tetrahedral boronate species, which readily condenses with a cis-diol to form a cyclic boronate ester.[16][17] This bond is stable at neutral to alkaline pH but can be hydrolyzed under acidic conditions, providing a mechanism for triggered release.[5][12]

G cluster_0 Reaction Equilibrium BA Trigonal Boronic Acid (R-B(OH)₂) Less Reactive Boronate Tetrahedral Boronate (R-B(OH)₃⁻) More Reactive BA->Boronate + OH⁻ (Higher pH) Boronate->BA + H⁺ (Lower pH) Ester Cyclic Boronate Ester (Stable) Boronate->Ester + cis-Diol - 2H₂O Formation Hydrolysis Diol cis-Diol (e.g., on Glycoprotein) caption Mechanism of boronate ester formation.

Caption: pH-dependent equilibrium of boronic acid.

Bioconjugation Strategies & Protocols

The bifunctional nature of AEBA allows for two primary strategic workflows:

  • Strategy A: First, functionalize the AEBA linker by attaching a payload to its amino group. Second, conjugate this entire construct to a diol-containing biomolecule.

  • Strategy B: First, conjugate the AEBA linker to a biomolecule via its amino group (e.g., through EDC/NHS coupling to a protein's carboxyl groups). Second, use the now-exposed boronic acid to capture or bind to a diol-containing molecule.

This guide will focus on Strategy A, which is more common for creating targeted delivery systems and probes.

Protocol 1: Functionalization of AEBA with an NHS-Ester Activated Payload

This protocol describes the creation of a functionalized boronic acid linker by reacting AEBA with a payload (e.g., a fluorescent dye) activated with an N-Hydroxysuccinimide (NHS) ester. This forms a stable amide bond.

Rationale: The primary amine of AEBA is a strong nucleophile that efficiently reacts with electrophilic NHS esters at slightly alkaline pH. A buffer like sodium bicarbonate provides the necessary pH without interfering with the reaction.

Materials:

  • This compound (AEBA)

  • NHS-ester activated payload (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: RP-HPLC or appropriate chromatography system

Procedure:

  • Payload Preparation: Dissolve the NHS-ester activated payload in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • AEBA Preparation: Dissolve AEBA in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a concentration of 5 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 1.5-fold molar excess of the dissolved AEBA solution to the payload solution while gently vortexing. The use of molar excess ensures the complete consumption of the more expensive payload.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent payload.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Purify the AEBA-payload conjugate using reverse-phase HPLC to separate the labeled product from unreacted starting materials.

  • Verification: Confirm the identity and purity of the product using Mass Spectrometry (MS) and NMR. Store the lyophilized product at -20°C.

G start Start dissolve_aeba Dissolve AEBA in Bicarbonate Buffer (pH 8.3) start->dissolve_aeba dissolve_payload Dissolve NHS-Ester Payload in DMSO/DMF start->dissolve_payload react Combine and React (1-2 hours, RT) dissolve_aeba->react dissolve_payload->react quench Quench with Tris Buffer react->quench purify Purify via RP-HPLC quench->purify verify Verify by MS/NMR purify->verify end Store at -20°C verify->end caption Workflow for AEBA functionalization.

Caption: Workflow for functionalizing AEBA with a payload.

Protocol 2: Conjugation of AEBA-Payload to a Glycoprotein

This protocol details the labeling of a model glycoprotein (e.g., Horseradish Peroxidase, HRP, or an antibody) with the AEBA-payload conjugate prepared in Protocol 1.

Rationale: This conjugation leverages the formation of a boronate ester between the AEBA-payload and the cis-diol moieties on the glycoprotein's carbohydrate chains. The reaction is performed at a pH that favors the formation of the reactive tetrahedral boronate, typically between 8.0 and 9.0.[6][10]

Materials:

  • Purified Glycoprotein (e.g., antibody) in a borate-free buffer (e.g., HEPES, PBS).

  • Lyophilized AEBA-Payload conjugate (from Protocol 1).

  • Reaction Buffer: 100 mM HEPES with 100 mM NaCl, pH 8.5.

  • Purification: Size Exclusion Chromatography (e.g., Sephadex G-25 column) or dialysis.

Procedure:

  • Protein Preparation: Prepare the glycoprotein at a concentration of 2-5 mg/mL in the Reaction Buffer. Ensure any buffers containing diols (like Tris or glycerol) have been removed via buffer exchange.

  • Linker Preparation: Dissolve the AEBA-Payload conjugate in the Reaction Buffer to a stock concentration of 1-2 mM.

  • Conjugation Reaction:

    • Add a 20- to 100-fold molar excess of the AEBA-Payload solution to the glycoprotein solution. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DoL) without causing protein precipitation.

    • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Purification: Remove the excess, unreacted AEBA-Payload by passing the reaction mixture through a desalting column (Size Exclusion Chromatography) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the protein concentration (e.g., BCA assay or A280 measurement).

    • Determine the concentration of the conjugated payload (e.g., by measuring absorbance at its λ_max).

    • Calculate the Degree of Labeling (DoL).

    • Analyze the conjugate by SDS-PAGE to confirm covalent modification.

ParameterRecommended RangeRationale
pH 8.0 - 9.0Favors the formation of the reactive tetrahedral boronate species.[6]
Buffer System HEPES, PBS, CarbonateMust be free of competing diols (e.g., Tris, glycerol).
Molar Excess (Linker:Protein) 20:1 to 100:1Drives the reaction equilibrium towards the product; requires optimization.
Temperature 4°C to 25°CLower temperatures can help maintain protein stability over longer incubation times.
Reaction Time 4 - 16 hoursAllows the reaction to approach equilibrium.

Table 1: Recommended reaction parameters for boronate ester formation.

Characterization and Quality Control

Verifying the success of a bioconjugation reaction is critical. For AEBA-based conjugations, it is important not only to confirm the attachment of the payload but also to ensure the integrity of the boronic acid moiety, as it is key to the linker's function.

Protocol 3: Alizarin Red S (ARS) Assay for Boronic Acid Activity

Rationale: Alizarin Red S (ARS) is a catechol-containing dye that exhibits a distinct colorimetric and fluorescent change upon binding to boronic acids.[18][19] This competitive displacement assay can be used to confirm that the boronic acid on the conjugate is active and available for binding.

Materials:

  • AEBA-conjugated biomolecule

  • Alizarin Red S (ARS) solution (1 mM in water)

  • Buffer: 100 mM Phosphate buffer, pH 7.4

  • A competing sugar (e.g., 1 M Fructose or Sorbitol solution)

  • Spectrofluorometer or Absorbance Plate Reader

Procedure:

  • Binding Confirmation:

    • In a microplate well, mix the AEBA-conjugate with ARS in the phosphate buffer.

    • Measure the fluorescence or absorbance change compared to a control of ARS alone. A successful binding event will result in an increase in fluorescence intensity.[18][19]

  • Competitive Displacement:

    • To the well containing the AEBA-conjugate and ARS, add a high concentration of the competing sugar (e.g., fructose).

    • The competing sugar will displace the ARS from the boronic acid, causing the fluorescence/absorbance to return towards the baseline level of ARS alone. This confirms the reversible and specific nature of the boronate ester bond.

This assay provides a functional validation that the key chemical feature of the linker remains intact and active after conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DoL) 1. Reaction pH is too low.2. Molar excess of linker is insufficient.3. Buffer contains competing diols (e.g., Tris).4. Glycoprotein has a low degree of glycosylation.1. Increase reaction pH to 8.5-9.0.2. Increase the molar excess of the AEBA-payload linker.3. Perform thorough buffer exchange into a non-interfering buffer like HEPES or PBS.4. Characterize the glycosylation state of the protein. Consider an alternative conjugation strategy.
Protein Precipitation during Reaction 1. High concentration of organic solvent from linker stock.2. High DoL leading to reduced solubility.3. Protein instability at the reaction pH.1. Minimize the volume of organic solvent added (<5% v/v).2. Reduce the molar excess of the linker or shorten the reaction time.3. Perform the reaction at a lower temperature (4°C) or screen for a more optimal pH.
No Signal in ARS Assay 1. The boronic acid group was degraded or sterically hindered.2. Incorrect assay conditions.1. Re-evaluate purification and storage conditions. Consider a longer spacer arm on the linker.2. Ensure the ARS assay is performed at a pH (e.g., 7.4) where binding can occur.

Table 2: Common troubleshooting guide for AEBA conjugations.

Conclusion

The this compound linker is a powerful and versatile tool for modern bioconjugation. Its unique pH-sensitive diol-binding capability, combined with a readily functionalizable amino group, enables the modular design of stimuli-responsive probes, targeted drug-delivery systems, and advanced biomaterials.[4][20][21] By understanding the underlying chemical principles and following robust, validated protocols, researchers can effectively harness the potential of this dynamic covalent chemistry to advance their scientific and therapeutic objectives.

References

  • G. A. Silva, P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3532. [Link][3][20]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link][16]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link][9]

  • Lopes, R. M. R. M., et al. (2020). Targeted delivery of boronic acids through bioconjugation. ULisboa Research Portal. [Link][21]

  • Gois, P. M. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link][3]

  • Gois, P. M. P., et al. (2025). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research. [Link][7]

  • Semantic Scholar. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

  • Stayton, P. S., et al. (2019). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. PMC. [Link][11]

  • Kumar, S., et al. (2024). Boronic Acid-Linked Cell-Penetrating Peptide for Protein Delivery. ACS Omega. [Link]

  • Liu, J., et al. (2014). Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols. PMC. [Link][12]

  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link][17]

  • Raines, R. T., et al. (2015). Boronic Acid for the Traceless Delivery of Proteins into Cells. Raines Lab. [Link][1]

  • Kim, B., et al. (2011). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link][10]

  • Nishiyabu, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. [Link][18]

  • Olsen, B. D., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ACS Publications. [Link]

  • ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link][19]

  • Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. [Link][8]

  • Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link][5]

  • NIH. (2020). Internal and External Catalysis in Boronic Ester Networks. PMC. [Link][2]

  • Liu, Y., et al. (2019). Boronate-crosslinked polysaccharide conjugates for pH-responsive and targeted drug delivery. PubMed. [Link]

  • ResearchGate. (2018). (a) Schematic illustration of pH responsive complexation between... [Link][6]

  • PubMed. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. [Link][13]

  • ResearchGate. (2019). Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. [Link]

  • Organic Process Research & Development. (2007). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • NIH. (2020). Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development. PMC. [Link]

  • NIH. (2013). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. [Link]

  • Abberior Instruments. Protein labeling protocol. [Link][22]

  • PubMed. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. [Link][23]

  • ResearchGate. (2017). Boronic Acids as Efficient Cross Linkers for PVA: Synthesis and Application of Tunable Hollow Microspheres in Biocatalysis. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2015). Site-Specific Protein Labeling Methods and Protocols. [Link]

Sources

Troubleshooting & Optimization

preventing protodeboronation of 2-aminoethylboronic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-aminoethylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in aqueous media. Our goal is to provide you with an in-depth understanding of the challenges associated with its stability and to offer field-proven, practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this process degrades the molecule into ethylamine and boric acid, as shown below. This degradation reduces the concentration of your starting material, leading to lower yields in subsequent reactions (e.g., cross-couplings, enzyme inhibition assays) and introducing impurities that can complicate purification and analysis.[2]

Protodeboronation_Reaction cluster_reactants Reactants cluster_products Degradation Products Reactant H₂N-CH₂-CH₂-B(OH)₂ This compound Product1 H₂N-CH₂-CH₃ Ethylamine Reactant->Product1 Protodeboronation Water + H₂O Product2 + B(OH)₃ Boric Acid

Caption: General reaction scheme of protodeboronation.

Q2: My this compound solution is degrading rapidly at neutral pH. I thought neutral conditions were supposed to be mild. What's happening?

This is a critical and often counterintuitive issue. The instability of this compound at or near neutral pH is due to its ability to form a zwitterionic species.[2] Similar to simple amino acids, the basic amino group becomes protonated (NH₃⁺) and the acidic boronic acid group becomes a boronate anion (B(OH)₂⁻, which is in equilibrium with B(OH)₃⁻ in water), creating a molecule with both a positive and a negative charge.

This zwitterionic form is highly susceptible to a rapid, unimolecular fragmentation of the C-B bond, making it the most reactive species toward protodeboronation.[3][4] Therefore, "mild" neutral conditions are actually the most aggressive for degrading this particular compound.

Q3: How does pH control the stability of this compound?

The pH of the aqueous solution dictates the equilibrium between three main species: a cationic form at low pH, the highly unstable zwitterionic form at near-neutral pH, and an anionic form at high pH.

  • Low pH (Acidic, e.g., pH < 4): The amino group is protonated (NH₃⁺), and the boronic acid group is neutral (B(OH)₂). This cationic form is significantly more stable against protodeboronation than the zwitterion.

  • Neutral pH (e.g., pH ~6-8): The zwitterion (NH₃⁺...B(OH)₃⁻) predominates. This is the region of maximum instability and fastest degradation.

  • High pH (Basic, e.g., pH > 10): The amino group is neutral (NH₂), and the boronic acid group exists as the anionic boronate (B(OH)₃⁻). This anionic form is also more stable than the zwitterion.

Paradoxically, moving the pH away from neutral—either to the acidic or basic side—will shift the equilibrium away from the reactive zwitterion and increase the compound's half-life in solution.[2]

pH_Equilibrium cluster_pH Cationic Cationic Form H₃N⁺-CH₂-CH₂-B(OH)₂ (More Stable) Zwitterion Zwitterionic Form H₃N⁺-CH₂-CH₂-B(OH)₃⁻ (Highly Unstable) Cationic->Zwitterion + OH⁻ - H⁺ Anionic Anionic Form H₂N-CH₂-CH₂-B(OH)₃⁻ (More Stable) Zwitterion->Anionic + OH⁻ - H⁺ Low_pH Low pH (Acidic) Neutral_pH Neutral pH High_pH High pH (Basic)

Caption: Influence of pH on this compound species.

Troubleshooting Guide
Problem: My analytical results (LC-MS, NMR) show a significant peak corresponding to ethylamine and a decreasing concentration of my starting material over a short time.

This is the classic signature of protodeboronation. The C-B bond is cleaving, and your active compound is degrading.

Immediate Actions & Solutions:

  • Verify and Adjust Solution pH:

    • Cause: Your solution is likely buffered at or near neutral pH, promoting the formation of the highly unstable zwitterion.

    • Solution: Immediately adjust the pH of your stock and working solutions. For storage, acidify the solution to pH 2-4 using a non-reactive acid like HCl. For experiments that can tolerate it, basic conditions (pH > 10) are also stabilizing. The optimal pH will depend on your specific application, but avoiding the pH 6-8 range is critical.

  • Lower the Storage and Experimental Temperature:

    • Cause: Protodeboronation, like most chemical reactions, is accelerated by higher temperatures.

    • Solution: Prepare solutions fresh and keep them on ice. For short-term storage (hours to days), store solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C after pH adjustment.

  • "Mask" the Boronic Acid by Forming a Stable Adduct:

    • Cause: The free boronic acid, especially with the adjacent amino group, is inherently reactive in water. By forming a reversible complex, you can protect the C-B bond.

    • Solution: Convert the boronic acid into a more stable, handleable derivative. These derivatives can often be used directly in reactions, where they slowly release the active boronic acid under the reaction conditions.

Comparison of Stabilizing Derivatives

Derivative TypeKey FeaturesWhen to Use
Diethanolamine (DABO) Adduct Air- and water-stable crystalline solids.[5] Easy to synthesize and isolate. Inexpensive reagents.Excellent for long-term, stable storage of the compound as a solid. Can be used directly in many coupling reactions.[5]
MIDA Boronate Highly stable, crystalline solids. Widely used in "slow-release" strategies for sensitive boronic acids in complex syntheses.Ideal for multi-step synthetic sequences where the boronic acid needs to be protected through several reaction conditions.
Pinacol Ester Common derivative, but stability in aqueous media is not always superior to the free boronic acid and can be nuanced.[3]Use with caution for aqueous applications; primarily suited for reactions in organic solvents.
Experimental Protocols
Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows you to quantify the rate of degradation under your specific experimental conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in D₂O.

    • Prepare buffered D₂O solutions at various pD values (e.g., pD 4, 7, and 10). Note: pD = pH reading + 0.4.

    • Add a known concentration of an internal standard that does not react with the compound (e.g., maleic acid, DSS).[6]

  • NMR Acquisition:

    • In an NMR tube, mix the boronic acid stock with the desired buffered D₂O.

    • Acquire a ¹H NMR spectrum immediately (t=0).

    • Key signals to monitor: The triplet corresponding to the -CH₂-B group of this compound and the quartet of the -CH₂- group in the resulting ethylamine.

  • Time Course:

    • Keep the NMR tube at a constant temperature (e.g., 25°C).

    • Acquire spectra at regular intervals (e.g., every 30 minutes or as needed based on stability).

  • Quantification:

    • Integrate the signals for the starting material and the ethylamine product relative to the internal standard.

    • Plot the concentration of this compound vs. time to determine the degradation kinetics.[7]

Protocol 2: Stabilization via Diethanolamine (DABO) Adduct Formation

This protocol converts the unstable boronic acid into a stable, crystalline solid for long-term storage and easier handling.[5]

  • Reaction Setup:

    • In a round-bottom flask, suspend this compound (1.0 equiv) in a suitable solvent like dichloromethane or ethyl acetate.

    • Add diethanolamine (1.0 equiv) dropwise at room temperature while stirring.

  • Isolation:

    • A precipitate of the DABO adduct should form. Stir the suspension for 30-60 minutes under ambient conditions.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent (e.g., ethyl acetate) to remove any excess diethanolamine.[5]

  • Drying and Storage:

    • Dry the white, crystalline solid under vacuum.

    • The resulting DABO boronate is bench-stable and can be stored at room temperature. It can be used directly in subsequent reactions, where the boronic acid is typically liberated in situ under aqueous or protic conditions.

Workflow Troubleshooting & Stabilization Workflow cluster_solutions Corrective Actions Start Experiment shows low yield/ product degradation Check Analyze crude reaction by LC-MS or NMR Start->Check Decision Is ethylamine the major byproduct? Check->Decision Sol1 Adjust pH of Solution (Acidic: pH 2-4 or Basic: pH > 10) Decision->Sol1 Yes OtherIssue Investigate other side reactions or experimental error Decision->OtherIssue No Sol2 Lower Temperature (Store/run on ice) Sol1->Sol2 End Re-run experiment with stabilized boronic acid Sol1->End Sol3 Form a Stable Derivative (DABO or MIDA Adduct) Sol2->Sol3 Sol2->End Sol3->End

Caption: Workflow for addressing this compound instability.

References
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. LJMU Research Online. Available at: [Link]

  • Nishihara, Y., et al. (2019). Impact of Zwitterions on the Acidity Constant and Glucose Sensitivity of Block Copolymers with Phenylboronic Acid. Langmuir, 35(43), 13996–14003. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]

  • Burke, M. D., et al. (2020). General synthesis of the MIDA boronates developed in this study. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

  • Le, Z., & Vedejs, E. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]

  • Burke, M. D., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]

  • Blair, D. J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. Available at: [Link]

  • Burke, M. D., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. Available at: [Link]

  • Quora. (2018). Why are zwitterions of amino acids more stable than the normal form of amino acids?. Quora. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. organic-chemistry.org. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Yudin, A. K., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. Available at: [Link]

  • Yudin, A. K. (n.d.). Synthesis and applications of aminoboronic acids. T-Space. Available at: [Link]

  • Biotage. (n.d.). Polymer-Bound Diethanolamine PS-DEAM. Biotage. Available at: [Link]

  • ResearchGate. (n.d.). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. ResearchGate. Available at: [Link]

  • Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. Available at: [Link]

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available at: [Link]

  • Analyst. (2022). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. RSC Publishing. Available at: [Link]

Sources

stability of 2-aminoethylboronic acid hydrochloride at physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminoethylboronic Acid Hydrochloride

A Guide for Researchers on Stability and Handling at Physiological pH

Welcome to the technical support resource for this compound hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound in their experiments. We will delve into the critical aspects of its stability, particularly in aqueous solutions at physiological pH, and provide practical troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the behavior of this compound in experimental settings.

Q1: What is the fundamental chemistry of a boronic acid in an aqueous solution?

A: Boronic acids, with the general formula R-B(OH)₂, are organic compounds that act as Lewis acids. The boron atom has a vacant p-orbital, making it electron-deficient. In aqueous solutions, it exists in a pH-dependent equilibrium between two forms[1][2][3]:

  • Trigonal Planar (sp² hybridized): This is the neutral, uncharged form that predominates in acidic conditions.

  • Tetrahedral Boronate (sp³ hybridized): In the presence of a Lewis base like a hydroxide ion (OH⁻), which becomes more available as pH increases, the boron atom accepts a lone pair of electrons. This converts it into a negatively charged, tetrahedral boronate anion[1][4].

This equilibrium is the cornerstone of boronic acid chemistry. The tetrahedral boronate form is crucial for the reversible covalent interactions with diols (compounds with two hydroxyl groups), such as sugars and glycoproteins, which is a key application of this class of molecules[2][5][6].

Boronic Acid Equilibrium cluster_0 pH-Dependent Equilibrium node_acid Trigonal Planar Boronic Acid (sp²) H₂N-CH₂-CH₂-B(OH)₂ node_boronate Tetrahedral Boronate (sp³) H₂N-CH₂-CH₂-B(OH)₃⁻ node_acid->node_boronate + OH⁻ node_boronate->node_acid + H⁺

Caption: pH-dependent equilibrium of this compound.

Q2: How does physiological pH (~7.4) specifically affect the stability of this compound?

A: The stability and reactivity of a boronic acid are highly dependent on its pKa—the pH at which the trigonal acid and tetrahedral boronate forms are present in equal concentrations. Most simple boronic acids have a pKa around 9[2]. However, the presence of the electron-withdrawing amino group in this compound can lower its pKa, bringing it closer to the physiological range.

At a physiological pH of ~7.4, a significant population of this compound will exist as the anionic tetrahedral boronate[3][4]. This has two major implications:

  • Enhanced Reactivity with Diols: The tetrahedral form is more pre-organized to form stable cyclic esters with 1,2- or 1,3-diols, which is often the desired interaction in biological assays[6].

  • Potential for Instability: The tetrahedral boronate is also more susceptible to certain degradation pathways, particularly oxidation[7][8]. Therefore, while its functionality may be enhanced at physiological pH, its stability can be compromised over time.

Q3: What are the primary degradation pathways for this compound under experimental conditions?

A: Alkylboronic acids are generally more stable than their aryl counterparts, but they are still susceptible to degradation. The two main pathways to be aware of are:

  • Oxidation: This is often the most significant degradation pathway in physiological buffers, which are typically oxygenated. Reactive oxygen species (ROS), which can be present in cell culture media or generated by other reagents, can lead to the oxidative cleavage of the carbon-boron (C-B) bond, yielding boric acid and the corresponding amine or alcohol derivative[8][9][10].

  • Hydrolysis (Protodeboronation): This involves the cleavage of the C-B bond by a proton. While alkylboronic acids are reported to be relatively stable in acidic aqueous solutions, prolonged exposure to harsh acidic or basic conditions can promote this degradation[11]. This is less of a concern at neutral pH but can be a factor during sample analysis (e.g., under certain HPLC conditions)[9].

Q4: What is the significance of the hydrochloride salt form?

A: this compound is supplied as a hydrochloride salt (·HCl) to improve its stability and handling. The amine group is protonated (-NH₃⁺), which increases the compound's crystallinity and shelf-life as a solid. When dissolved in a neutral, unbuffered solvent like water, the solution will be mildly acidic. This means you must use a suitable buffer to adjust the pH to the desired physiological level for your experiment.

Troubleshooting Guide for Common Experimental Issues

Observed Problem Potential Cause(s) Recommended Solution & Explanation
Loss of compound activity in physiological buffer/media over 24-48 hours. 1. Oxidative Degradation: The C-B bond is susceptible to cleavage by dissolved oxygen or reactive oxygen species (ROS) in the media, a process that can be accelerated at physiological pH.[8][10] 2. Complexation: The boronic acid may be forming complexes with diol-containing molecules in your media (e.g., glucose, vitamins, phenol red), reducing its effective concentration.[5]Solution: 1. Prepare stock solutions fresh before each experiment. If storage is necessary, flash-freeze aliquots in an inert atmosphere (e.g., argon or nitrogen) and store at -80°C. 2. Consider using a simpler, defined buffer system for initial experiments to rule out media interference. If using complex media is unavoidable, run appropriate controls to quantify the stability over the experimental timeframe.
Appearance of unexpected peaks during RP-HPLC analysis. 1. On-Column Degradation: The stationary phase of the HPLC column, especially those with free silanol groups, can catalyze the hydrolysis of the C-B bond during the analytical run.[9][12] 2. Formation of Boroxines: In concentrated solutions or upon drying, boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[11] These may appear as separate peaks.Solution: 1. Use an end-capped HPLC column to minimize accessible silanol groups.[9] Employ faster analysis methods (shorter columns, faster gradients) to reduce the compound's residence time on the column.[9] 2. Prepare samples fresh in a suitable aprotic solvent like acetonitrile for injection to minimize pre-injection degradation.[9][13]
Inefficient conjugation to a diol-containing biomolecule. 1. Suboptimal pH: Boronate ester formation is pH-dependent. If the pH is too low (e.g., < 7), the concentration of the reactive tetrahedral boronate species will be insufficient.[1] 2. Competing Buffers: Buffers containing diols (e.g., Tris-based buffers) will compete with your target biomolecule for binding to the boronic acid.[14]Solution: 1. Ensure your reaction buffer is maintained at a pH between 7.4 and 8.5 for optimal boronate ester formation. 2. Switch to a non-diol buffer system such as HEPES or phosphate-buffered saline (PBS) for the conjugation reaction.

Validated Experimental Protocols

As a self-validating system, these protocols include built-in checks and explanations to ensure you can trust your results.

Protocol 1: Preparation and Storage of a Concentrated Stock Solution

This protocol is designed to maximize the initial stability of your compound.

  • Pre-Experiment Preparation:

    • Bring the vial of this compound hydrochloride to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection & Dissolution:

    • For a 100 mM stock, calculate the required mass and volume.

    • Dissolve the solid in a minimal amount of 0.1 N HCl. This ensures the amino group remains protonated and the boronic acid is in its more stable trigonal form, aiding in complete dissolution.

    • Once fully dissolved, bring the solution to the final volume with sterile, nuclease-free water. Do not use a buffer at this stage.

  • pH Measurement (Quality Control):

    • Measure the pH of the resulting stock solution. It should be acidic. This confirms the initial stability of the compound.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.

    • Overlay the solution with an inert gas (argon or nitrogen) to displace oxygen.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to -80°C for long-term storage.

    • Rationale: Small, single-use aliquots prevent multiple freeze-thaw cycles, which can introduce moisture and oxygen, leading to degradation.

Protocol 2: Workflow for Assessing Stability at Physiological pH

This workflow uses RP-HPLC to quantify the amount of intact compound over time.

Caption: Experimental workflow for a stability study.

Methodology:

  • Preparation of Working Solution:

    • Thaw one aliquot of your concentrated stock solution on ice.

    • Dilute the stock to a final concentration of 1 mM in your pre-warmed (37°C) physiological buffer of choice (e.g., PBS, pH 7.4). Ensure the final pH is correct.

  • Time-Zero (T=0) Sample:

    • Immediately after preparation, take an aliquot of the working solution and analyze it via a validated, stability-indicating HPLC method. This provides the 100% reference peak area.

  • Incubation:

    • Place the remaining working solution in a temperature-controlled incubator at 37°C.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot for analysis.

    • To halt further degradation, immediately quench the sample by diluting it in the HPLC mobile phase or a suitable aprotic solvent like acetonitrile.[9]

  • Analysis and Data Interpretation:

    • Analyze all samples using the same HPLC method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics. Be vigilant for the appearance of new peaks, which correspond to degradation products.

By following these guidelines and understanding the underlying chemistry, you can confidently design your experiments, troubleshoot potential issues, and ensure the integrity of your data when working with this compound hydrochloride.

References

  • Sprengler, P. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Alves, C. S., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Retrieved from [Link]

  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. AA Blocks. Retrieved from [Link]

  • Kubota, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Dennis, H. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Li, M., et al. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of equilibrium concentrations of boric acid and pH during sorption of boric acid with anion exchangers. Retrieved from [Link]

  • Kumar, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Retrieved from [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Acros Organics. (2011). SAFETY DATA SHEET: 2-Aminophenylboronic acid hydrochloride. Retrieved from [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tweed, K. N., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Synthesis and applications of aminoboronic acids. Retrieved from [Link]

  • Kubota, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Retrieved from [Link]

  • Wang, B., & Li, M. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Retrieved from [Link]

  • Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

Sources

Validation & Comparative

comparison of 2-aminoethylboronic acid vs bortezomib inhibition kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Profiling: 2-Aminoethylboronic Acid vs. Bortezomib Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Warhead vs. The Drug

This guide provides a kinetic and mechanistic comparison between This compound (2-AEBA) and Bortezomib (Velcade®) .

While both molecules utilize a boronic acid moiety as the reactive "warhead" to inhibit proteolytic enzymes, they represent opposite ends of the drug discovery spectrum. 2-AEBA represents the minimal pharmacophore —a naked warhead capable of transient interaction with serine/threonine nucleophiles but lacking specificity. Bortezomib represents the optimized inhibitor —a dipeptide-boronic acid where the "warhead" is coupled to a peptide backbone (Phe-Leu mimic) that confers high affinity (


 in nanomolar range), specificity for the proteasome 

subunit, and a prolonged residence time.

This comparison elucidates the critical role of the peptide backbone in transforming a reversible chemical probe into a potent clinical therapeutic.

Structural & Mechanistic Basis

The fundamental difference lies in the recognition element . Boronic acids are transition-state analogs; they accept the lone pair from the active site nucleophile (Threonine 1 in proteasomes) to form a tetrahedral boronate adduct.

FeatureThis compound (2-AEBA)Bortezomib
Structure

Pyrazinoic acid-Phe-Leu-B(OH)

Classification Amino acid bioisostere / Chemical FragmentDipeptide Boronic Acid / Proteasome Inhibitor
Binding Mode Diffusion-Controlled: Relies almost exclusively on the covalent interaction between Boron and the active site nucleophile.Recognition-Driven: The Phe-Leu backbone binds to the S2 and S3 pockets of the enzyme, positioning the Boron atom precisely for attack.
Specificity Low: Promiscuous binder to various serine proteases, arginases, and esterases.High: Highly selective for the chymotrypsin-like (

) site of the 20S proteasome.
Mechanistic Pathway Diagram

The following diagram illustrates the binding trajectory. Note how Bortezomib enters a stable "Isomerized Complex" (


), creating a deep energy well that prevents rapid dissociation.

InhibitionMechanism Enzyme Free Enzyme (20S Proteasome) Complex_A Transient Complex (E-AEBA) Fast Exchange Enzyme->Complex_A + 2-AEBA (k_on) Complex_B1 Initial Complex (E-Bort) Enzyme->Complex_B1 + Bortezomib (k_on) AEBA 2-AEBA (Inhibitor A) Bort Bortezomib (Inhibitor B) Complex_A->Enzyme (k_off_fast) Complex_B2 Stable Tetrahedral Adduct (E-Bort*) Complex_B1->Complex_B2 Isomerization (k_iso) Complex_B2->Complex_B1 (k_rev_slow)

Caption: Bortezomib undergoes a two-step binding mechanism resulting in a stable adduct (


), whereas 2-AEBA engages in rapid equilibrium (fast on/fast off).

Comparative Kinetic Profiling

The clinical success of Bortezomib is defined not just by binding (


), but by staying bound (Residence Time).
Kinetic Parameters Table
ParameterThis compound (2-AEBA)BortezomibSignificance
Inhibition Constant (

)
> 100

M
(Estimated for Proteasome)
0.62 nM Bortezomib is ~100,000x more potent due to P-site interactions.

(Association)
Fast (Diffusion limited)

Both associate rapidly, but Bortezomib is "guided" by the peptide backbone.

(Dissociation)
Very Fast Slow (

min)
2-AEBA washes out instantly; Bortezomib has a long residence time, ensuring sustained inhibition.
Mechanism Competitive (Rapid Equilibrium)Reversible, Slow-Tight BindingBortezomib behaves as a "pseudo-irreversible" inhibitor over biological timeframes.

Technical Insight: 2-AEBA is often used in Boronate Affinity Chromatography to purify serine proteases. The fact that enzymes can be eluted from 2-AEBA columns simply by changing pH or adding sorbitol demonstrates its high reversibility and fast dissociation rate , rendering it ineffective as a therapeutic drug on its own.

Experimental Protocol: Determining Inhibition Kinetics

To objectively compare these molecules, a Fluorogenic Substrate Assay is the gold standard. This protocol measures the hydrolysis of a peptide-AMC substrate by the 20S proteasome.

Workflow Diagram

AssayWorkflow Step1 1. Enzyme Prep (Human 20S Proteasome 0.5 nM final) Step2 2. Inhibitor Incubation (Serial Dilutions) 30 mins @ 37°C Step1->Step2 Step3 3. Substrate Addition (Suc-LLVY-AMC 50 µM) Step2->Step3 Step4 4. Kinetic Read (Ex: 380nm / Em: 460nm) Continuous for 60 min Step3->Step4 Step5 5. Data Analysis (Morrison Equation for Ki) Step4->Step5

Caption: Standard workflow for determining


 and 

values using a fluorogenic reporter.
Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

    • Substrate: Suc-LLVY-AMC (Specific for Chymotrypsin-like activity).

    • Inhibitors: Dissolve Bortezomib in DMSO. Dissolve 2-AEBA in water/buffer (due to high solubility and lower potency).

  • Pre-Incubation (Critical for Slow-Binders):

    • Incubate 0.5 nM 20S Proteasome with varying concentrations of inhibitor (0.1 nM – 100 nM for Bortezomib; 10

      
      M – 10 mM for 2-AEBA) for 60 minutes .
      
    • Why? Bortezomib exhibits time-dependent inhibition.[1] Without pre-incubation,

      
       values will be underestimated (appear weaker). 2-AEBA will reach equilibrium instantly.
      
  • Reaction Initiation:

    • Add Suc-LLVY-AMC (50

      
      M final) to start the reaction.
      
  • Measurement:

    • Monitor fluorescence (RFU) every 60 seconds for 1 hour.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Calculation:

    • For 2-AEBA (Rapid Equilibrium): Fit data to the standard competitive inhibition equation:

      
      
      
    • For Bortezomib (Tight Binding): Use the Morrison Equation because

      
      .
      
      
      
      

References

  • Adams, J., et al. (1998). "Potent and selective inhibitors of the proteasome: dipeptide boronic acids." Bioorganic & Medicinal Chemistry Letters. Link

  • Kisselev, A. F., & Goldberg, A. L. (2001).[2] "Proteasome inhibitors: from research tools to drug candidates."[3] Chemistry & Biology. Link

  • Bonvini, P., et al. (2007). "Bortezomib-mediated 20S proteasome inhibition results in chromatin accumulation of ubiquitinated proteins." Molecular Cancer Therapeutics. Link

  • Coutts, S. J., et al. (1996). "Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides." Journal of Medicinal Chemistry. Link (Note: Provides context on how simple amino-boronic acids compare to dipeptides).

Sources

A Senior Application Scientist's Guide to Validating Reversible Covalent Binding of Boronic Acids to Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of an inhibitor's binding mechanism is paramount. Boronic acids, a class of compounds that act as reversible covalent inhibitors, have garnered significant attention, leading to FDA-approved drugs like Bortezomib for multiple myeloma.[1][2] Their unique mode of action—forming a reversible covalent bond with nucleophilic residues in an enzyme's active site—offers a compelling combination of high potency and prolonged duration of action.[3][4]

However, this dual nature of binding, involving both non-covalent recognition and covalent bond formation, necessitates a multi-faceted validation approach.[5] A single experimental technique is often insufficient to fully elucidate the kinetics and thermodynamics of this interaction. This guide provides an in-depth comparison of key methodologies for validating the reversible covalent binding of boronic acids to enzymes, grounded in scientific integrity and field-proven insights. We will explore the "why" behind experimental choices, ensuring a robust and self-validating characterization of your lead compounds.

The Core Mechanism: A Two-Step Interaction

The inhibitory activity of boronic acids against enzymes, particularly serine and threonine proteases, stems from the electrophilic nature of the boron atom.[6] The binding process is generally accepted to occur in two steps:

  • Initial Non-covalent Binding (E + I ⇌ E·I): The boronic acid first docks into the enzyme's active site, forming a non-covalent complex (E·I). This initial recognition is driven by shape complementarity and non-covalent interactions such as hydrogen bonds and van der Waals forces.

  • Reversible Covalent Bond Formation (E·I ⇌ E-I): Following initial binding, the boron atom is attacked by a nucleophilic residue in the active site, typically a serine or threonine.[4] This results in the formation of a tetrahedral boronate adduct, a stable yet reversible covalent bond.[7] The stability of this adduct is influenced by factors such as the pH and the pKa of the boronic acid.[8]

This two-step mechanism is the foundation for the potent and sustained action of many boronic acid-based drugs.

Reversible Covalent Binding Mechanism E Enzyme (E) EI_non_covalent Non-covalent Complex (E·I) E->EI_non_covalent k_on I Inhibitor (I) EI_non_covalent->E k_off EI_covalent Covalent Adduct (E-I) EI_non_covalent->EI_covalent k_form EI_covalent->EI_non_covalent k_rev

Caption: Reversible covalent binding of a boronic acid inhibitor to an enzyme.

A Comparative Analysis of Validation Methodologies

To fully characterize the reversible covalent binding of a boronic acid inhibitor, a combination of kinetic, biophysical, and structural methods should be employed. Each technique provides unique insights into the binding mechanism, and their collective data builds a comprehensive and trustworthy profile of the inhibitor.

Enzyme Kinetics: Probing the Dynamics of Inhibition

Enzyme kinetics assays are the workhorse for characterizing enzyme inhibitors. They provide quantitative measures of an inhibitor's potency and can reveal the time-dependent nature of the inhibition, a hallmark of covalent binding.

Key Experiments:

  • Steady-State Kinetics (IC50 and Ki Determination): These experiments determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC50) and the inhibition constant (Ki). For reversible covalent inhibitors, the measured Ki represents the overall affinity, encompassing both the non-covalent and covalent steps.[9]

  • Time-Dependent Inhibition Assays: By pre-incubating the enzyme and inhibitor for varying amounts of time before adding the substrate, one can observe if the inhibition increases over time. This is a strong indicator of covalent bond formation.[9]

  • Jump-Dilution Experiments: This is a critical assay for confirming reversibility.[10] An enzyme-inhibitor complex is allowed to form at high concentrations and is then rapidly diluted.[11][12] The recovery of enzyme activity is monitored over time, and the rate of recovery corresponds to the dissociation rate constant (k_off).[11][13] A lack of activity recovery suggests irreversible binding.[10]

Experimental Protocol: Jump-Dilution Assay

  • Pre-incubation: Incubate the enzyme with a saturating concentration of the boronic acid inhibitor (typically 10-100 times the Ki) to ensure the formation of the enzyme-inhibitor complex.

  • Rapid Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a reaction buffer containing the substrate. This "jump" in dilution dramatically lowers the concentration of the free inhibitor, minimizing re-binding.[11]

  • Monitor Activity: Continuously monitor the enzyme's activity over time.

  • Data Analysis: Fit the resulting curve of activity recovery to a first-order exponential equation to determine the k_off.

Jump_Dilution_Workflow cluster_preincubation 1. Pre-incubation (High Concentration) cluster_dilution 2. Rapid Dilution cluster_monitoring 3. Activity Monitoring Enzyme_High Enzyme Complex_Formation E-I Complex Formation Enzyme_High->Complex_Formation Inhibitor_High Inhibitor Inhibitor_High->Complex_Formation Dilution_Step Dilute 100x into Substrate Buffer Complex_Formation->Dilution_Step Jump Activity_Recovery Monitor Enzyme Activity (Recovery over time) Dilution_Step->Activity_Recovery Data_Analysis Calculate k_off Activity_Recovery->Data_Analysis

Caption: Workflow for a jump-dilution experiment to determine k_off.

Biophysical Techniques: A Deeper Look at the Interaction

Biophysical methods provide direct evidence of binding and can dissect the thermodynamic and kinetic parameters of both the non-covalent and covalent steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR can detect changes in the chemical environment of atoms upon ligand binding. ¹¹B NMR is particularly powerful for studying boronic acids as it can directly observe the boron atom and distinguish between the trigonal (unbound) and tetrahedral (covalently bound) states.[8][14][15][16][17]

    • Why this choice? ¹¹B NMR provides unambiguous evidence of covalent bond formation and can be used to determine binding affinities.[14][16]

  • Mass Spectrometry (MS):

    • Principle: MS measures the mass-to-charge ratio of molecules. Intact protein MS can detect the mass shift corresponding to the formation of the covalent adduct between the enzyme and the inhibitor.[18][19] Tandem MS (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified.[20][21]

    • Why this choice? MS provides direct proof of covalent modification and identifies the site of attachment, which is crucial for understanding the inhibitor's mechanism of action.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[22] For covalent inhibitors, ITC can be used in a kinetic competition mode (ITC-KC) to measure both non-covalent binding and the rate of covalent bond formation.[5][23][24]

    • Why this choice? ITC is a label-free technique that provides a wealth of thermodynamic data, offering insights into the driving forces of the binding interaction.[25]

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR measures changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time.[26] This allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off).[27][28]

    • Why this choice? SPR provides real-time kinetic data, which can be fit to a two-state model to separately determine the kinetics of the non-covalent and covalent steps.[27] It is particularly useful for confirming the reversibility of the interaction.[29]

Structural Biology: Visualizing the Covalent Bond
  • X-ray Crystallography:

    • Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.[30]

    • Why this choice? This is the gold standard for unequivocally demonstrating covalent bond formation. The resulting structure reveals the precise atomic interactions between the inhibitor and the enzyme, including the geometry of the tetrahedral boronate adduct and the specific amino acid residue involved in the covalent bond.[31][32]

Synthesizing the Data: A Self-Validating Approach

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Enzyme Kinetics IC50, Ki, k_off, time-dependenceHigh-throughput, functional readoutIndirect measure of binding, can be prone to artifacts
¹¹B NMR Direct evidence of covalent bond formation, KdUnambiguous detection of boronate adductRequires high protein and compound concentrations, lower throughput
Mass Spectrometry Confirmation of covalent adduct, identification of modification siteHigh sensitivity, direct mass detectionCan be destructive, may not be suitable for all proteins
ITC Kd, ΔH, ΔS, stoichiometryLabel-free, complete thermodynamic profileRequires relatively large amounts of protein, lower throughput
SPR k_on, k_off, KdReal-time kinetics, can separate binding stepsRequires protein immobilization, potential for artifacts
X-ray Crystallography High-resolution 3D structure, definitive proof of covalent bondUnambiguous structural evidenceRequires protein crystallization, can be time-consuming

Conclusion

Validating the reversible covalent binding of boronic acids to enzymes requires a rigorous and multi-faceted approach. By combining the functional insights from enzyme kinetics, the direct evidence from biophysical techniques, and the atomic-level detail from structural biology, researchers can build a comprehensive and irrefutable case for their inhibitor's mechanism of action. This integrated strategy not only ensures scientific accuracy but also provides the robust data package necessary for advancing promising drug candidates through the development pipeline.

References

  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.
  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • ScienceOpen. (n.d.). Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo. ScienceOpen.
  • Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
  • (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC.
  • (2025). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. PubMed.
  • (2022).
  • (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • (n.d.). Discovering Covalent Therapeutics with Biophysics.
  • (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience.
  • (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed.
  • (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
  • (n.d.). Covalent inhibitor drug discovery. Domainex.
  • (n.d.). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. PMC.
  • (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
  • (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?
  • (n.d.).
  • (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • (1975). X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo).
  • (2025). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. BellBrook Labs.
  • (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS.
  • (n.d.). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors.
  • (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • (n.d.). Book Review: Boronic Acids - Dennis G. Hall. Organic Chemistry Portal.
  • (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification.
  • (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
  • (2025).
  • (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. PMC.
  • (n.d.). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. PMC.
  • (2023). An update on the discovery and development of reversible covalent inhibitors. PMC.
  • (n.d.).
  • (2025). Figure 4: [Assessment of compound activity reversibility...]. Assay Guidance Manual - NCBI.
  • (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases.
  • (n.d.). A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs.
  • (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. ASM Journals.
  • (n.d.). Targeting Biomolecules with Reversible Covalent Chemistry. PMC.
  • (2025). Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org.
  • (2025). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv.
  • (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal.
  • (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • (2021).
  • (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. PubMed.
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Sources

Comparative Technical Guide: 2-Aminoethylboronic Acid vs. Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Aminoethylboronic Acid (AEBA) and Aminophenylboronic Acid (APBA) , focusing on their binding mechanisms, efficiency, and suitability for biomolecular separation and sensing.[1]

Executive Summary

Aminophenylboronic Acid (APBA) , specifically the meta-isomer (m-APBA), is the industry "gold standard" for boronate affinity chromatography.[1] It offers robust stability and high binding capacity but generally requires alkaline conditions (pH > 8.[1]5) to function, which can be detrimental to labile proteins.[1]

This compound (AEBA) represents a class of "self-regulating" aliphatic ligands. Through intramolecular B–N coordination (Wulff-type interaction), AEBA maintains a pseudo-tetrahedral conformation at neutral pH.[1] This allows for the capture of cis-diol targets (like glycoproteins and RNA) under physiological conditions (pH 7.4), minimizing analyte degradation and non-specific hydrophobic binding.[1]

Quick Verdict
  • Choose APBA if: You are separating robust small molecules (e.g., glucose, nucleosides) or stable glycoproteins where high capacity and column longevity are paramount, and alkaline elution is acceptable.[1]

  • Choose AEBA if: You are working with pH-sensitive proteins, live cells, or require binding at physiological pH to preserve native conformation.[1]

Mechanistic Foundations: The Chemistry of Binding[1]

The core differentiator between these two ligands is not just their carbon backbone (aromatic vs. aliphatic) but their mechanism of achieving the active tetrahedral geometry required to bind cis-diols.[1]

Aminophenylboronic Acid (APBA)[1][2]
  • Type: Aromatic Boronic Acid.[1][2]

  • Mechanism: Ion-Exchange / Lewis Acid-Base.

  • Behavior: In its neutral state, the boron atom is trigonal planar (

    
    ) and electron-deficient.[1] It does not bind diols effectively.[1] It requires an influx of hydroxyl ions (
    
    
    
    ) to convert to the anionic, tetrahedral (
    
    
    ) boronate form.[1]
  • pKa: Typically 8.6 – 9.0 .[1]

  • Limitation: Binding efficiency drops precipitously below pH 8.5.[1]

This compound (AEBA)
  • Type: Aliphatic Amino-Boronic Acid.[1]

  • Mechanism: Intramolecular Coordination (Wulff-type).[1]

  • Behavior: The amine group on the ethyl chain acts as an intramolecular Lewis base, donating a lone pair to the empty p-orbital of the boron.[1] This forms a stable 5-membered ring, locking the boron into a reactive tetrahedral-like geometry without the need for high pH.

  • pKa: The "effective" pKa is significantly lower (often < 7.0 regarding binding activity) due to this internal stabilization.[1]

Visualization of Binding Pathways[1]

BindingMechanism cluster_APBA APBA (Aromatic) Mechanism cluster_AEBA AEBA (Aliphatic) Mechanism APBA_Trig Trigonal Planar (Inactive, pH < 8.5) APBA_Tetra Tetrahedral Anion (Active, pH > 8.5) APBA_Trig->APBA_Tetra + OH- (High pH) APBA_Bound Cyclic Boronate Ester (Bound Target) APBA_Tetra->APBA_Bound + cis-Diol AEBA_Open Open Chain (Equilibrium) AEBA_Coord Intramolecular B-N Coordination (Active at pH 7.4) AEBA_Open->AEBA_Coord Self-Assembly (Wulff Interaction) AEBA_Bound Cyclic Boronate Ester (Bound Target) AEBA_Coord->AEBA_Bound + cis-Diol (Physiological pH)

Figure 1: Comparison of activation mechanisms. APBA requires external alkalinity, while AEBA utilizes internal structural coordination to activate binding.[1]

Performance Comparison Matrix

The following data summarizes typical experimental performance metrics for affinity chromatography applications.

FeatureAminophenylboronic Acid (APBA)This compound (AEBA)
Optimal Binding pH pH 8.5 – 9.5 pH 6.8 – 7.5
Binding Constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High (

) for catechols at pH 9
Moderate (

) at pH 7.4
Selectivity Prone to hydrophobic interaction (non-specific binding) due to phenyl ring.[1]High specificity for diols; low non-specific binding (hydrophilic backbone).[1]
Elution Conditions Acidic shock (pH < 5) or competitive diol (sorbitol).[1]Mild acidic shift (pH 5-6) or competitive diol.[1]
Stability Excellent oxidation resistance.[1]Susceptible to oxidative deboronation over long periods.[1]
Primary Use Case HbA1c testing, small molecule purification.[1]Live cell surface profiling, labile glycoprotein enrichment.[1]

Experimental Protocol: Binding Efficiency Determination

To objectively compare the binding efficiency of AEBA and APBA for a specific target (e.g., a glycoprotein or sugar), the Alizarin Red S (ARS) Competitive Binding Assay is the standard self-validating method.[1] ARS is a fluorescent reporter that changes optical properties when bound to boronic acid.[1][3][4]

Protocol: ARS Competitive Displacement

Objective: Determine the Association Constant (


) of the boronic acid ligand with a target diol.[1]
Reagents
  • Buffer: 0.1 M Phosphate buffer (pH 7.4 for AEBA test) and 0.1 M Carbonate buffer (pH 9.0 for APBA test). Note: Testing both at pH 7.4 will highlight AEBA's superiority at neutral pH.

  • Reporter: Alizarin Red S (ARS),

    
     M solution.[1]
    
  • Ligands: AEBA and APBA standards.

  • Target Analyte: e.g., Fructose, Adenosine, or Glycoprotein of interest.[1]

Step-by-Step Workflow
  • Baseline Fluorescence (

    
    ):  Measure the fluorescence of free ARS (Excitation: 468 nm, Emission: 572 nm).
    
  • Complex Formation (

    
    ):  Titrate Boronic Acid (APBA or AEBA) into the ARS solution until fluorescence intensity plateaus. This indicates saturation of the ARS-Boronate complex.[1]
    
    • Observation: ARS becomes highly fluorescent when bound to the boronic acid.[1][3]

  • Competitive Displacement: Add increasing concentrations of the Target Analyte to the ARS-Boronate complex.

    • Mechanism:[1][5][6][7][8] The target analyte competes with ARS for the boron center.[1] As the target binds, ARS is displaced and fluorescence decreases.[1][4]

  • Data Analysis: Plot

    
     against [Target Concentration].
    
  • Calculation: Use the Benesi-Hildebrand method or non-linear regression to calculate the binding constant (

    
    ) for the target.[1]
    
Visualization of Experimental Workflow

ARS_Assay Step1 1. Prepare ARS Solution (Low Fluorescence) Step2 2. Add Boronic Acid (AEBA or APBA) Forms Fluorescent Complex Step1->Step2 Binding Step3 3. Titrate Target Diol (Competes for Binding) Step2->Step3 Competition Step4 4. Measure Fluorescence Decay (ARS Released) Step3->Step4 Displacement Step5 5. Calculate Ka (Binding Efficiency) Step4->Step5 Data Fitting

Figure 2: Workflow for the Alizarin Red S competitive binding assay to determine affinity constants.

Application Scenarios & Recommendations

Scenario A: Clinical Diagnostics (e.g., HbA1c)

Recommendation: APBA. Hemoglobin is a robust protein.[1] The separation is performed on blood lysates where high pH (8.5-9.[1]0) is tolerated. APBA's superior chemical stability allows for thousands of injection cycles on HPLC columns without ligand degradation.[1]

Scenario B: Cell Surface Glycan Profiling

Recommendation: AEBA. Live cells cannot withstand pH 9.0 without lysis or stress responses.[1] AEBA-functionalized nanoparticles or surfaces can bind sialic acid residues and surface glycans at pH 7.4, allowing for the capture and release of cells in a viable state.

Scenario C: RNA Purification

Recommendation: AEBA (or specialized APBA derivatives). While APBA can be used, the high pH required promotes RNA hydrolysis (alkaline degradation).[1] AEBA allows for the isolation of poly-A tailed mRNA or specific non-coding RNAs under milder conditions that preserve transcript integrity.[1]

References

  • Springsteen, G., & Wang, B. (2002).[1][3] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[1] Tetrahedron.[1]

    • Source: [1]

  • Liu, X. C., & Scouten, W. H. (1994).[1] New ligands for boronate affinity chromatography.[1] Journal of Chromatography A.[1]

    • Source: [1]

  • Li, D., Chen, Y., & Liu, Z. (2013).[1] Boronate affinity materials for separation and enrichment of glycoproteins and glycopeptides.[1][2][5][9][10][11] Chemical Society Reviews.[1]

    • Source: [1]

  • Wulff, G. (1982).[1] Selective binding to polymers via covalent bonds.[1] The construction of chiral cavities as specific receptor sites.[1] Pure and Applied Chemistry.[1]

    • Source: [1]

  • Soundararajan, S., et al. (1989).[1] Boronic acids for affinity chromatography: Spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry.[1]

    • Source: [1]

Sources

A Senior Application Scientist's Guide to the NMR Characterization of 2-Aminoethylboronic Acid Boronate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, boronic acids stand out for their unique ability to form reversible covalent bonds with diols, a feature widely exploited in saccharide sensors and as a pharmacophore in approved drugs.[1][2] Among these, 2-aminoethylboronic acid (AEBA) presents a particularly fascinating case. The proximate amino group is not merely a synthetic handle but an active participant in the molecule's structural chemistry, capable of forming an intramolecular dative bond with the boron center. This guide provides an in-depth comparison of AEBA-derived boronate complexes, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the principal tool for their characterization. We will explore the causal relationships behind experimental choices and provide the technical data necessary to distinguish between these structurally diverse complexes.

The Structural Dichotomy of Aminoboronic Acids: A Precursor to Complex Formation

Unlike simple alkyl or aryl boronic acids, AEBA and its analogues exist in a dynamic equilibrium. The Lewis acidic, electron-deficient boron atom readily accepts the lone pair of electrons from the neighboring amino group, forming a stable, five-membered ring. This intramolecular coordination dramatically alters the geometry and electronic environment of the boron center, shifting it from a trigonal planar (sp²) to a more tetrahedral (sp³) configuration. This structural change is the linchpin of its NMR characterization.[3]

The formation of external boronate ester complexes with diols must compete with this internal coordination. The choice of diol, solvent, and pH can shift this equilibrium, leading to a variety of structures, each with a distinct NMR fingerprint.[4]

Caption: Equilibrium of this compound (AEBA).

Comparative NMR Analysis: Decoding the Boron Environment

The most powerful nucleus for characterizing these complexes is, unequivocally, Boron-11 (¹¹B). The ¹¹B chemical shift is exquisitely sensitive to the coordination number and hybridization of the boron atom.[4][5]

  • Trigonal Boronic Acids/Esters (sp²): These species, where boron is three-coordinate, typically resonate in a downfield region, broadly between δ 18 and δ 35 ppm .[6] The signal is often broad due to quadrupolar relaxation.

  • Tetrahedral Boronates (sp³): When boron becomes four-coordinate, either through intramolecular N→B dative bonding or by forming an anionic boronate complex with a diol, it becomes more shielded.[4][7] This results in a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between δ 5 and δ 15 ppm .[8][9]

This clear separation in chemical shift provides a direct method to compare and quantify the equilibrium between different AEBA complexes.

Data Summary: ¹¹B and ¹H NMR Chemical Shifts for Representative AEBA Complexes

The following table summarizes expected NMR data for AEBA in its free form and when complexed with two common diols: ethylene glycol (a simple, flexible diol) and pinacol (a sterically hindered diol). The data for the parent AEBA is often inferred from related aminoboronic acids due to its inherent instability. For practical synthesis and handling, AEBA derivatives are often used, such as the commercially available N-Boc protected pinacol ester.[10][11]

Compound/ComplexBoron HybridizationExpected ¹¹B Shift (δ, ppm)Key ¹H Shift (δ, ppm) - Methylene Protons (B-CH₂-CH₂-N)
AEBA (Intramolecular Complex) sp³ (N→B Dative Bond)~ 9 - 14[8]Highly variable, upfield shift expected due to cyclic structure.
AEBA-Ethylene Glycol Boronate sp² (Trigonal Ester)~ 28 - 33~1.2 (B-CH₂), ~2.9 (CH₂-N)
AEBA-Pinacol Boronate sp² (Trigonal Ester)~ 30 - 35[12]~1.1 (B-CH₂), ~2.8 (CH₂-N)
AEBA-Diol Complex (Anionic) sp³ (Tetrahedral Boronate)~ 5 - 10Significant upfield shift compared to trigonal ester.

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and concentration. Anionic complexes are typically formed at higher pH.[1][2]

Experimental Protocols: A Practical Approach

Trustworthy data is built on robust methodology. Below are step-by-step protocols for the synthesis and NMR characterization of a representative AEBA boronate complex.

Protocol 1: Synthesis of N-Boc-2-aminoethylboronic acid pinacol ester

This protocol describes the formation of a stable, protected precursor which can be deprotected for further studies. The unprotected AEBA-pinacol ester can be generated in situ or via deprotection for direct comparison.

Materials:

  • 2-(Boc-Amino)ethylboronic acid

  • Pinacol

  • Magnesium Sulfate (anhydrous)

  • Diethyl Ether or Dichloromethane (anhydrous)

Procedure:

  • To a solution of 2-(Boc-Amino)ethylboronic acid (1.0 eq) in anhydrous diethyl ether, add pinacol (1.1 eq).

  • Add anhydrous magnesium sulfate (1.5 eq) to the mixture. This acts as a dehydrating agent to drive the esterification equilibrium.[13]

  • Stir the suspension vigorously at room temperature for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction by thin-layer chromatography (TLC) or ¹¹B NMR. A small aliquot can be filtered and analyzed, showing the disappearance of the starting material and the appearance of a new downfield signal around 33 ppm.

  • Upon completion, filter off the magnesium sulfate and any unreacted solids.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions AEBA_Boc N-Boc-AEBA Workup 1. Filter Solids 2. Concentrate Filtrate AEBA_Boc->Workup Pinacol Pinacol Pinacol->Workup Solvent Anhydrous Ether Solvent->Workup Dehydrator MgSO4 Dehydrator->Workup Atmosphere Inert Atmosphere, 24h Atmosphere->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Boc-AEBA Pinacol Ester Purification->Product

Caption: Workflow for boronate ester synthesis.

Protocol 2: NMR Sample Preparation and Analysis

Objective: To differentiate between the trigonal (ester) and tetrahedral (intramolecularly coordinated or anionic) forms of an AEBA complex.

Procedure:

  • Sample Preparation: Accurately weigh (~5-10 mg) of the boronic acid derivative and dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O).

    • Expert Insight: For free boronic acids prone to forming cyclic anhydrides (boroxines), using a solvent like d₄-methanol can help break up these oligomers, providing a cleaner spectrum.[14] For studying pH-dependent equilibria, buffered D₂O solutions are essential.[4]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts and multiplicities of the two methylene groups adjacent to the boron and nitrogen atoms.

  • ¹¹B NMR Acquisition:

    • Use a borosilicate-free NMR tube if possible to minimize background signals, though this is often not critical for concentrated samples.

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Reference the spectrum externally to BF₃·OEt₂ (δ = 0 ppm).

    • Causality: Proton decoupling is crucial as it simplifies the spectrum by removing ¹¹B-¹H coupling, resulting in sharper signals and making the chemical shift (which indicates the coordination state) the primary piece of information.

  • Comparative Analysis:

    • A signal in the δ 30-35 ppm range indicates a three-coordinate, sp² boron center, typical of the neutral pinacol boronate ester.

    • A signal in the δ 9-14 ppm range strongly suggests a four-coordinate, sp³ boron center, which would be the dominant species for the deprotected AEBA-pinacol ester in a non-coordinating solvent, due to the strong intramolecular N→B dative bond.[8]

    • Observing both signals would indicate an equilibrium between the open (trigonal ester) and closed (tetrahedral N→B adduct) forms.

Conclusion

The NMR characterization of this compound complexes is a study in structural dynamics. The key differentiating feature, the coordination state of the boron atom, is directly and quantitatively reported by the ¹¹B NMR chemical shift. By comparing the spectra of AEBA complexed with different diols and under various conditions, researchers can gain profound insights into the structural preferences and equilibria that govern their behavior. This guide provides the foundational knowledge and practical protocols to confidently employ NMR spectroscopy in the exploration of these versatile and important molecules.

References

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2024). MDPI. Available at: [Link]

  • Synthesis and Structural Investigation of Internally Coordinated α-Amidoboronic Acids. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and structural investigation of internally coordinated alpha-amidoboronic acids. (2006). PubMed. Available at: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. (2015). University of Bath's research portal. Available at: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. (2025). PubMed. Available at: [Link]

  • Three-Coordinated Boron-11 Chemical Shifts in Borates. (2001). Stanford Magnetic Resonance Laboratory. Available at: [Link]

  • Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. (2009). PubMed. Available at: [Link]

  • Three-Coordinated Boron11 Chemical Shifts in Borates. ResearchGate. Available at: [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). ACS Publications. Available at: [Link]

  • Boronic acid mono- and diesters of the aldopentoses. (2009). ScienceDirect. Available at: [Link]

  • Characterization of boron-containing catalysts by 11B solid-state NMR Spectroscopic background. Michael Hunger. Available at: [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (2015). ResearchGate. Available at: [Link]

  • 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • Synthesis and applications of aminoboronic acids. (2018). Université de Montréal. Available at: [Link]

  • 2-(Boc-Amino)ethylboronic acid pinacol ester. PubChem. Available at: [Link]

  • 11B NMR Spectroscopy. Institute of Chemistry Ceylon. Available at: [Link]

  • boronic esters. Organic Syntheses Procedure. Available at: [Link]

  • NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Deriv. (2022). Lirias. Available at: [Link]

  • Amination of Alkylboronic Esters. (2022). ChemRxiv. Available at: [Link]

  • Borylated 5-Membered Ring Iminosugars: Detailed Nuclear Magnetic Resonance Spectroscopic Characterisation, and Method for Analysis of Anomeric and Boron Equilibria. (2025). MDPI. Available at: [Link]

  • Fig. 3 11 B-NMR spectra (normalized) of solutions containing variable.... ResearchGate. Available at: [Link]

  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-Aminoethylboronic Acid

[1]

Executive Summary & Operational Directive

Status: Hazardous Chemical Waste (Non-regulated for Transport, Regulated for Disposal) Primary Disposal Method: High-temperature incineration via licensed hazardous waste contractor. Immediate Action: Segregate from strong oxidizers and acids.[1] Do not dispose of via sanitary sewer or trash.

This guide provides a validated operational protocol for the safe containment and disposal of 2-Aminoethylboronic acid (and its hydrochloride salt, CAS 135466-99-6). As a functionalized organoboron, this compound presents unique amphoteric challenges—possessing both a nucleophilic amine and a Lewis-acidic boron center—requiring specific segregation strategies to prevent inadvertent polymerization or exothermic dehydration [1, 2].

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. This compound is typically handled as its hydrochloride salt to prevent spontaneous dehydration to boroxines (cyclic anhydrides).

ParameterSpecificationOperational Implication
Chemical Name This compound hydrochlorideStandard labeling requirement.
CAS Number 135466-99-6Use for waste manifesting.
Molecular Formula C₂H₈BNO₂ · HClAcidic salt form; potential HCl release if heated.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319), STOT SE 3 (H335)requires PPE (Nitrile gloves, safety glasses).
Reactivity Amphoteric; HygroscopicCRITICAL: Incompatible with strong oxidizers.

Expert Insight: While not federally P-listed or U-listed (RCRA), this compound must be managed as Hazardous Waste due to its irritant properties and the potential for boron toxicity in aquatic environments [3, 4].

Pre-Disposal Handling & Segregation

The Core Directive: Prevent cross-reactivity. The dual nature of the amino-boronic acid moiety means it can react with both acid chlorides (acylation) and diols (esterification).

Segregation Logic
  • DO NOT MIX with oxidizing acids (Nitric, Chromic) or strong oxidizers (Permanganates). The amine group is susceptible to oxidation, potentially generating nitrogen oxides (NOx) [5].

  • DO NOT MIX with aldehydes or ketones in the waste stream without stabilization, as this promotes Schiff base formation and water release, potentially pressurizing sealed containers.

Diagram 1: Waste Stream Segregation Logic

SegregationLogicChemicalThis compound(Waste)Check1Is it Solid or Liquid?Chemical->Check1SolidStreamSolid Waste StreamCheck1->SolidStreamSolid (Pure/Debris)LiquidStreamLiquid Waste StreamCheck1->LiquidStreamSolutionCompatibleCompatible OrganicWaste (Halogenated/Non-Hal)SolidStream->CompatiblePack in DrumIncompat1Strong Oxidizers(e.g., Nitric Acid)LiquidStream->Incompat1AVOID MIXINGIncompat2Aldehydes/Ketones(Schiff Base Risk)LiquidStream->Incompat2AVOID MIXINGLiquidStream->CompatibleConsolidate

Caption: Segregation logic ensuring chemical stability by isolating the amine-boron moiety from high-risk functional groups.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves.

  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound hydrochloride, solid."

    • Hazard Checkbox: "Irritant," "Toxic."

  • Consolidation: This container can be packed into a larger "Lab Pack" drum (UN-rated 1A2 or 1H2) destined for incineration.

  • Verification: Ensure the lid is screwed tight. Boronic acids can dehydrate; moisture exclusion is preferred but not critical for waste safety.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluents, or dissolved reagents.

  • pH Check (Self-Validating Step):

    • Measure the pH of the waste solution.

    • If pH < 2 or > 12: Neutralize to pH 5–9 using dilute NaOH or HCl before consolidation to prevent container corrosion or heat generation.

  • Solvent Compatibility:

    • Aqueous Solutions: Collect in "Aqueous Waste" carboys.

    • Organic Solutions: Collect in "Organic Solvent" carboys.

    • Note: this compound is soluble in water and polar organics (MeOH, DMSO).

  • Precipitation Watch: High concentrations may precipitate boroxines upon standing. Leave 10% headspace in carboys to accommodate potential pressure changes or solubility shifts.

Emergency Spill Response Procedures

In the event of a spill, immediate containment prevents environmental release.

Diagram 2: Spill Response Workflow

SpillResponseStartSpill DetectedAssessAssess Volume & FormStart->AssessSolidSpillSolid SpillAssess->SolidSpillLiquidSpillLiquid/Solution SpillAssess->LiquidSpillActionSolidSweep/Scoop(Avoid Dust Generation)SolidSpill->ActionSolidActionLiquidAbsorb with Vermiculiteor Chem-PadLiquidSpill->ActionLiquidCleanDouble Bag WasteLabel as HazardousActionSolid->CleanActionLiquid->CleanFinalEHS PickupClean->Final

Caption: Operational workflow for containing and cleaning incidental spills of this compound.

Detailed Cleanup Steps:

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator or work in a hood.

  • Solid Spill: Gently sweep up using a brush and dustpan. Avoid creating airborne dust (inhalation hazard).[5][1][2][4][6][7][8] Place in a sealable bag.

  • Liquid Spill: Cover with an inert absorbent (vermiculite, sand, or commercial spill pads). Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. The boronic acid is water-soluble and cleans up easily [6].

Regulatory & Compliance Notes

  • EPA (USA): Not a listed hazardous waste (P or U list). However, it is regulated as a "Characteristic Waste" if mixed with flammable solvents (D001) or if the pH is corrosive (D002).

  • Disposal Destination: The industry standard is Fuel Blending or Incineration . This ensures the destruction of the organic framework and conversion of boron to inert boron oxides [7].

  • Drain Disposal: Strictly Prohibited. While boron is a micronutrient, excess levels are toxic to aquatic life and disrupt sewage treatment plant bacteria [3].

References

  • Sigma-Aldrich. (2024).[9] Safety Data Sheet: this compound hydrochloride. MilliporeSigma.[5][7][8] Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals. EPA.gov. Link

  • Thermo Fisher Scientific. (2024).[9] Organoboron Compounds Handling Guide. Fisher Scientific. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • BenchChem. (2025).[5] Safe Disposal of Boronic Acid Derivatives. BenchChem Safety Guides. Link

  • EHS University of California, Berkeley. (2023). Drain Disposal Guidelines for Chemicals. UC Berkeley EHS. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.